(R)-V-0219
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H25F3N4O2 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine |
InChI |
InChI=1S/C20H25F3N4O2/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26/h3-6,15H,1-2,7-14H2/t15-/m1/s1 |
Clave InChI |
VFQGZIAZHIRPPQ-OAHLLOKOSA-N |
SMILES isomérico |
C1C[C@@H](CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |
SMILES canónico |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |
Origen del producto |
United States |
Foundational & Exploratory
(R)-V-0219: A Technical Whitepaper on a Novel GLP-1R Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity.[1] Peptidic GLP-1R agonists have shown significant clinical success, but they require parenteral administration. The development of orally bioavailable small molecules that positively modulate the GLP-1R represents a promising therapeutic alternative.[1][2] This document provides an in-depth technical overview of (R)-V-0219, an enantiomer of the potent, orally active GLP-1R positive allosteric modulator (PAM), V-0219.[3][4] V-0219, also known as compound 9, has the chemical name 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine.[1] This guide will cover its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound is a positive allosteric modulator of the GLP-1 receptor.[3] As a PAM, it does not activate the receptor on its own but enhances the signaling of the endogenous ligand, GLP-1.[1] This modulation leads to a potentiation of downstream signaling pathways, including calcium mobilization and cyclic AMP (cAMP) accumulation.[1][4] The allosteric nature of this compound may offer advantages such as improved receptor specificity and a reduced risk of side effects compared to orthosteric agonists.[2]
Data Presentation
The following tables summarize the key quantitative data for V-0219 and its enantiomers.
Table 1: In Vitro Activity of V-0219 and its Enantiomers [1][4]
| Compound | Assay | Cell Line | Parameter | Value |
| This compound | Calcium Flux (in the presence of GLP-1) | HEK-hGLP-1R | EC50 | 10 nM |
| (S)-V-0219 | Calcium Flux (in the presence of GLP-1) | HEK-hGLP-1R | EC50 | 10 nM |
| V-0219 (racemate) | cAMP Accumulation (in the presence of GLP-1) | HEK-hGLP-1R | Potentiation | 42% higher than GLP-1 alone |
| V-0219 (racemate) | Insulin Secretion (in the presence of GLP-1) | INS-1E | EC50 | 0.25 nM |
| V-0219 (racemate) | Insulin Secretion (in the presence of 0.2 nM GLP-1) | INS-1E | EC50 | 0.008 nM |
Table 2: In Vivo Activity of V-0219 Enantiomers [5]
| Compound | Species | Model | Dose | Route | Effect |
| (S)-V-0219 | Rat (Wistar) | Glucose Tolerance Test | 0.04 and 0.2 mg/kg | IP | Improved glucose handling |
| (S)-V-0219 | Rat (Zucker, diabetic) | Glucose Tolerance Test | 0.4 mg/kg | Oral | Orally active, improved glucose handling |
| (S)-V-0219 | Rat (Wistar) | Feeding Study | 5 µg/kg | ICV | Decreased feeding |
Table 3: Pharmacokinetic Properties of V-0219 (Racemate) [5][6]
| Parameter | Species | Value |
| PAMPA-BBB | In vitro | Moderate brain penetration |
| Microsomal Stability (t1/2) | Rat | > 30 min |
| CYP450 Inhibition | In vitro | Low inhibitory effect |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Calcium Flux Assay
This protocol is based on the methodology used for screening and characterizing GLP-1R modulators.[1]
-
Objective: To measure the potentiation of GLP-1-induced intracellular calcium mobilization by this compound in cells expressing the human GLP-1 receptor.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human GLP-1R (HEK-hGLP-1R).
-
Materials:
-
HEK-hGLP-1R cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM)
-
Probenecid (optional, to prevent dye extrusion)
-
GLP-1 (agonist)
-
This compound (test compound)
-
96- or 384-well black-walled, clear-bottom microplates
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR® Tetra System).
-
-
Procedure:
-
Cell Plating: Seed HEK-hGLP-1R cells into microplates at a suitable density and culture overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid (if used). Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound. The plate reader will first measure the baseline fluorescence, then add the this compound solutions to the wells and incubate for a short period (e.g., 10 minutes).
-
Agonist Addition and Measurement: The instrument will then add a fixed concentration of GLP-1 (typically an EC20 or EC25 concentration) to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence, indicative of calcium flux, is plotted against the concentration of this compound. An EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
cAMP Accumulation Assay
This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay format.
-
Objective: To determine the ability of this compound to potentiate GLP-1-stimulated cAMP production.
-
Cell Line: HEK-hGLP-1R cells.
-
Materials:
-
HEK-hGLP-1R cells
-
Stimulation buffer
-
GLP-1
-
This compound
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume microplates
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Cell Preparation: Harvest and resuspend HEK-hGLP-1R cells in stimulation buffer.
-
Assay Setup: In the microplate, add the cell suspension, followed by a serial dilution of this compound (or vehicle), and then a fixed concentration of GLP-1.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well and incubate for 1 hour at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced. Plot the HTRF signal against the concentration of this compound to determine its potentiating effect.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is for assessing insulin secretion in a pancreatic beta-cell line.[1]
-
Objective: To measure the potentiation of GLP-1-induced insulin secretion by this compound under high glucose conditions.
-
Cell Line: INS-1E rat insulinoma cells.
-
Materials:
-
INS-1E cells
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 3 mM) and high glucose (e.g., 15 mM)
-
GLP-1
-
This compound
-
Insulin ELISA kit
-
24- or 48-well plates.
-
-
Procedure:
-
Cell Seeding: Seed INS-1E cells in multi-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells with a glucose-free buffer and then pre-incubate in KRB buffer with low glucose for 1-2 hours to establish a basal state of insulin secretion.
-
Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing high glucose, a fixed concentration of GLP-1, and varying concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes to 2 hours) at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the insulin concentration against the concentration of this compound to determine the EC50 for the potentiation of insulin secretion.
-
Visualizations
Signaling Pathways
Caption: Simplified GLP-1R signaling pathways modulated by this compound.
Experimental Workflow
Caption: Workflow for a typical calcium flux experiment.
References
- 1. labs.pbrc.edu [labs.pbrc.edu]
- 2. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
what is the mechanism of action of (R)-V-0219
An In-depth Technical Guide to the Mechanism of Action of (R)-V-0219
Introduction
This compound is the (R)-enantiomer of V-0219 (also known as compound 9), a novel small-molecule, orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] Developed as a potential therapeutic agent for "diabesity," the condition of diabetes occurring in the context of obesity, this compound enhances the signaling of the endogenous GLP-1 peptide.[1][4] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Core Mechanism of Action: GLP-1R Positive Allosteric Modulation
The primary mechanism of action of this compound is its function as a positive allosteric modulator of the GLP-1R.[1][3] Unlike orthosteric agonists that directly bind to the primary ligand site and activate the receptor, this compound binds to a distinct, allosteric site on the GLP-1R. This binding event potentiates the receptor's response to the endogenous agonist, GLP-1.[1]
As a PAM, this compound does not exhibit significant agonistic activity on its own but enhances the efficacy and/or potency of GLP-1.[1] This leads to a dose-dependent enhancement of GLP-1R stimulation, resulting in downstream effects such as potentiation of insulin secretion and improved glucose handling.[1][5] The activity of V-0219 is dependent on the presence of the GLP-1R, as its effects on glucose handling and food intake were not observed in GLP-1R knockout (KO) mice.[1]
Signaling Pathway
The GLP-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.[6] Upon activation by GLP-1, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which triggers a cascade of downstream events culminating in glucose-dependent insulin secretion from pancreatic β-cells. Another key signaling event is the mobilization of intracellular calcium, which is also crucial for insulin exocytosis. This compound enhances this natural signaling cascade.
Caption: GLP-1R signaling enhanced by this compound.
Quantitative Pharmacological Data
Both enantiomers of V-0219, (R)- and (S)-9, exhibit comparable in vitro activity.[1] The following tables summarize the key quantitative data from pharmacological characterization studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Flux Potentiation | HEK cells expressing hGLP-1R | EC₅₀ | 10 nM | [1][3][5] |
| GLP-1 Signal Potentiation | HEK cells expressing hGLP-1R | Fold Increase | ~2x | [1][5] |
| Insulin Secretion Potentiation | EndoC-βH1 cells | Concentration | 0.1 nM | [1][7] |
Table 2: In Vivo Activity of V-0219 (S-enantiomer tested)
Note: The (S)-enantiomer was selected for in vivo assessment based on the comparable in vitro activity of both enantiomers.[1]
| Assay | Animal Model | Administration | Dosage | Outcome | Reference |
| Glucose Handling | Wistar Rats | Intraperitoneal (ip) | 0.04 - 0.2 mg/kg | Improved glucose tolerance | [1][7] |
| Glucose Handling | Zucker Diabetic Rats | Intragastric (ig) | 0.4 mg/kg | Orally active, improved glucose tolerance | [1][7] |
| Feeding Behavior | Wistar Rats | Intracerebroventricular (icv) | 5 µg/kg | Decreased food intake | [1][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize this compound.
Calcium Flux Assay
This assay measures the ability of a compound to potentiate GLP-1-induced intracellular calcium mobilization.
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the human GLP-1R (hGLP-1R) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition: this compound is added at various concentrations to the wells.
-
Agonist Stimulation: After a short incubation with the PAM, a fixed concentration of GLP-1 is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The potentiation is calculated, and dose-response curves are generated to determine the EC₅₀ value.[1]
Caption: Experimental workflow for the calcium flux assay.
Insulin Secretion Assay
This assay determines the effect of this compound on glucose-stimulated insulin secretion in the presence of GLP-1.
-
Cell Culture: A stable human pancreatic cell line, such as EndoC-βH1, is used.[1]
-
Incubation Conditions: Cells are incubated in media with varying glucose concentrations (e.g., low vs. high glucose) to assess glucose dependency.
-
Compound Treatment: Cells are treated with this compound alone or in combination with GLP-1(7-36)-NH₂ for a 30-minute incubation period.
-
Sample Collection: The incubation media is collected.
-
Insulin Measurement: The concentration of insulin in the collected media is quantified using a commercial ELISA kit.[1]
-
Data Analysis: The potentiation of GLP-1-stimulated insulin secretion by this compound is determined by comparing the results to controls.
In Vivo Glucose Tolerance Test
This experiment evaluates the effect of the compound on glucose metabolism in a living organism.
-
Animal Model: Male Wistar rats or Zucker diabetic rats are used.[1]
-
Fasting: Animals are fasted overnight (e.g., 12 hours) prior to the experiment.
-
Compound Administration: The (S)-enantiomer of V-0219 was administered either intraperitoneally (ip) or intragastrically (ig) at specified doses.[1]
-
Glucose Challenge: After a set time following compound administration, a bolus of glucose (e.g., 2 g/kg) is injected intraperitoneally.
-
Blood Sampling: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between treated and vehicle control groups to assess improvements in glucose handling.[1]
Conclusion
This compound is a potent positive allosteric modulator of the GLP-1R. Its mechanism of action involves binding to an allosteric site on the receptor to enhance the signaling of the endogenous ligand, GLP-1. In vitro data demonstrates its ability to potentiate GLP-1-induced calcium flux and insulin secretion at nanomolar concentrations.[1] While the corresponding (S)-enantiomer was used for in vivo studies, its oral efficacy in improving glucose tolerance and reducing food intake in rodent models highlights the therapeutic potential of this chemical scaffold.[1][4] These findings support the continued investigation of small-molecule GLP-1R PAMs like this compound as a promising therapeutic strategy for type 2 diabetes and obesity.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
(R)-V-0219: A Technical Guide to a Novel GLP-1 Receptor Positive Allosteric Modulator
(R)-V-0219 is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As an enantiomer of the racemic compound V-0219, it has garnered significant interest within the scientific community for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a synthetic, small molecule with a complex heterocyclic structure. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (R)-4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine |
| Molecular Formula | C20H25F3N4O2 |
| Molecular Weight | 410.43 g/mol |
| CAS Number | 3031984-80-9 |
| Appearance | Solid |
Biological Activity and Quantitative Data
This compound functions as a positive allosteric modulator of the GLP-1R, meaning it binds to a site on the receptor distinct from the endogenous ligand (GLP-1) and enhances the receptor's response to GLP-1. This modulation leads to the potentiation of downstream signaling pathways involved in glucose homeostasis and appetite regulation.
| Parameter | Cell Line/Model | Value | Reference |
| EC50 for Calcium Flux | HEK293 cells expressing hGLP-1R | 10 nM | [1] |
| GLP-1 Potentiation | HEK293 cells expressing hGLP-1R | Two-fold increase in maximum agonist signal | [2] |
Signaling Pathway
The GLP-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which plays a crucial role in glucose-dependent insulin secretion. The receptor can also signal through Gαq, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium levels. This compound, as a PAM, enhances these signaling cascades in the presence of GLP-1.
Experimental Protocols
Enantioselective Synthesis of this compound
The enantioselective synthesis of this compound is achieved through the reaction of an oxadiazole intermediate with the appropriate enantiomer of a substituted piperidine.[2] The general steps are outlined below. A detailed, step-by-step protocol can be found in the supporting information of the primary literature.[2]
Calcium Mobilization Assay
The potency of this compound as a GLP-1R PAM is often assessed using a calcium mobilization assay in a cell line stably expressing the human GLP-1R, such as HEK-293 cells.[1]
Materials:
-
HEK-293 cells stably expressing human GLP-1R
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye extrusion)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
GLP-1
-
384-well black, clear-bottom microplates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent
Protocol:
-
Cell Plating: Seed the HEK-293-hGLP-1R cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye loading solution (containing the fluorescent dye and optionally probenecid in assay buffer). Incubate the plate at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration (e.g., EC20) of GLP-1 in assay buffer.
-
Assay Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Add the fixed concentration of GLP-1 to the wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis: Determine the EC50 value for this compound by plotting the fluorescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Insulin Secretion Assay
The effect of this compound on glucose-stimulated insulin secretion can be evaluated using pancreatic beta-cell lines, such as INS-1E cells.
Materials:
-
INS-1E cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin, Sodium Pyruvate, 2-mercaptoethanol
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
This compound
-
GLP-1
-
Insulin ELISA kit
Protocol:
-
Cell Culture: Culture INS-1E cells in RPMI-1640 medium supplemented with FBS and other necessary components.
-
Pre-incubation: Prior to the assay, starve the cells in a low-glucose medium for a defined period (e.g., 2 hours in KRBH with 2.8 mM glucose).
-
Stimulation: Replace the pre-incubation buffer with KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without different concentrations of this compound and a fixed concentration of GLP-1.
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 1-2 hours).
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the amount of insulin in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the amount of insulin secreted under the different treatment conditions to determine the effect of this compound on glucose-stimulated insulin secretion.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 2. Glucagon-Like Peptide-1 Receptor Agonist and Glucagon Increase Glucose-Stimulated Insulin Secretion in Beta Cells via Distinct Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Glucagon-Like Peptide-1 Receptor Positive Allosteric Modulators (GLP-1R PAMs) in the Management of Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
The glucagon-like peptide-1 receptor (GLP-1R) has emerged as a pivotal target for the treatment of type 2 diabetes and obesity.[1][2] While peptide-based GLP-1R agonists have demonstrated significant therapeutic success, their injectable administration route has prompted the search for orally bioavailable small-molecule alternatives.[3][4][5] Among these, positive allosteric modulators (PAMs) of the GLP-1R represent a promising therapeutic strategy.[6][7] This technical guide provides an in-depth overview of the core principles of GLP-1R PAMs, their mechanism of action, pharmacological characterization, and the experimental protocols used in their evaluation.
Mechanism of Action and Therapeutic Rationale
GLP-1R is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis.[1] Endogenous GLP-1, released from intestinal L-cells in response to nutrient intake, activates the GLP-1R in pancreatic β-cells, leading to glucose-dependent insulin secretion.[3][8] GLP-1R activation also results in delayed gastric emptying, reduced glucagon secretion, and increased satiety, contributing to its overall metabolic benefits.[8][9][10]
Unlike orthosteric agonists that directly bind to the same site as the endogenous ligand, PAMs bind to a distinct (allosteric) site on the receptor.[1] This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of the endogenous ligand, GLP-1.[1][11] A key advantage of this mechanism is the potential for a more physiological response, as PAMs primarily amplify the effects of endogenous GLP-1, which is released in a meal-dependent manner. This could potentially lead to a lower risk of hypoglycemia and other side effects associated with constitutive receptor activation.[4]
Some GLP-1R PAMs, referred to as ago-PAMs, can exhibit weak agonist activity on their own while also potentiating the effect of the orthosteric agonist.[12]
Signaling Pathways of GLP-1R and the Influence of PAMs
Upon activation by GLP-1, the GLP-1R couples primarily to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which in turn promote insulin granule exocytosis.[8] The GLP-1R can also signal through other pathways, including β-arrestin recruitment, which is involved in receptor desensitization and internalization.[12][13]
GLP-1R PAMs enhance the GLP-1-mediated activation of these downstream signaling pathways. By stabilizing an active conformation of the receptor, PAMs can increase the potency and/or efficacy of GLP-1 in stimulating cAMP production and subsequent insulin secretion.[13][14]
Below is a diagram illustrating the canonical GLP-1R signaling pathway and the modulatory effect of a PAM.
Quantitative Pharmacological Characterization of GLP-1R PAMs
The pharmacological effects of GLP-1R PAMs are quantified through various in vitro and in vivo assays. The data generated from these studies are crucial for lead optimization and candidate selection in drug development. Below is a summary of key quantitative data for representative GLP-1R PAMs.
| Compound | Assay Type | Cell Line | Orthosteric Ligand | EC50 / Potency | Fold Shift | Efficacy (% of GLP-1) | Reference |
| Compound 19 | Glucose-Stimulated Insulin Secretion | Dispersed rat pancreatic islets | GLP-1(9-36)NH2 | Potentiates activity | - | Significant improvement | [11] |
| DA-15864 | cAMP Accumulation | CHO cells | - | 163 nM | - | - | [11] |
| BETP | cAMP Accumulation | INS1 832-3 cells | GLP-1(9-36)NH2 | Enhances signaling | - | - | [14] |
| Compound 9 (V-0219) | Insulin Secretion | INS-1 β-cells | GLP-1 (10 nM) | - | - | Potentiates secretion | [3] |
| Compound 9 (V-0219) | cAMP Accumulation | HEK-GLP-1 cells | GLP-1 | No significant change in EC50 | - | 42% higher than GLP-1 alone | [3] |
| LSN3318839 | Insulin Secretion | Ex vivo islets | GLP-1(9-36)NH2 | - | - | Similar to GLP-1(7-36)NH2 | [13] |
| Compound 2 | cAMP Accumulation | - | - | - | - | 80% Emax of GLP-1 | [12] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols for GLP-1R PAM Characterization
A systematic approach is employed to identify and characterize novel GLP-1R PAMs. This typically involves a cascade of in vitro and in vivo experiments.
The following diagram outlines a typical experimental workflow for the discovery and validation of GLP-1R PAMs.
4.2.1. High-Throughput Screening (HTS) - Calcium Mobilization Assay
-
Objective: To identify initial "hit" compounds that modulate GLP-1R activity from a large chemical library.
-
Principle: A functional whole-cell assay measuring calcium mobilization in response to receptor activation.[3]
-
Protocol Outline:
-
HEK-293 cells stably expressing the human GLP-1R are used.[3]
-
Test compounds are added to the cells.
-
After a 10-minute incubation, a sub-maximal concentration (EC25) of GLP-1 is added.[3]
-
The percentage of responding cells (indicating an increase in intracellular calcium) is determined using flow cytometry.[3]
-
Compounds that potentiate the GLP-1 response are selected as hits.
-
4.2.2. In Vitro Functional Assay - cAMP Accumulation Assay
-
Objective: To quantify the potentiation of GLP-1-induced cAMP production by a PAM.
-
Principle: This assay measures the intracellular accumulation of cAMP, a key second messenger in the GLP-1R signaling pathway.
-
Protocol Outline:
-
HEK-293 or CHO cells expressing the GLP-1R are plated in multi-well plates.
-
Cells are incubated with varying concentrations of the PAM in the presence of a fixed, sub-maximal concentration of GLP-1 (or a full dose-response of GLP-1).[3][14]
-
The reaction is stopped, and cells are lysed.
-
The amount of cAMP produced is quantified using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data are analyzed to determine the fold-shift in GLP-1 potency or the increase in maximal efficacy.[14]
-
4.2.3. Ex Vivo Functional Assay - Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To assess the ability of a PAM to enhance GLP-1-mediated insulin secretion from pancreatic islets.
-
Principle: This assay measures insulin release from isolated pancreatic islets in response to glucose and GLP-1, with and without the PAM.
-
Protocol Outline:
-
Pancreatic islets are isolated from rodents (e.g., rats, mice).[11][14]
-
Islets are pre-incubated in a low-glucose buffer.
-
Islets are then incubated in a high-glucose buffer with GLP-1 (or a GLP-1 analog) and varying concentrations of the PAM.[3][14]
-
The supernatant is collected, and the concentration of secreted insulin is measured by ELISA or radioimmunoassay.
-
Results demonstrate the glucose-dependent and GLP-1R-dependent potentiation of insulin secretion.[14]
-
4.2.4. In Vivo Efficacy - Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of a PAM on glucose homeostasis in an animal model.
-
Principle: This test measures the ability of an animal to clear a glucose load from the bloodstream, a key indicator of insulin sensitivity and β-cell function.
-
Protocol Outline:
-
Rodents (e.g., mice, rats), often on a high-fat diet to induce insulin resistance, are fasted overnight.[3]
-
The PAM is administered orally or via another relevant route.
-
After a set period, a bolus of glucose is administered orally.
-
Blood samples are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure blood glucose levels.
-
The area under the curve (AUC) for glucose is calculated to determine the improvement in glucose tolerance.[3]
-
Therapeutic Potential and Future Directions
GLP-1R PAMs hold significant promise for the treatment of metabolic disorders, including type 2 diabetes and obesity.[3] Their potential for oral bioavailability and a more nuanced, physiological modulation of the GLP-1R system could offer advantages over existing injectable therapies.[3][15] Furthermore, the exploration of biased signaling, where a PAM selectively enhances certain downstream pathways over others, may lead to therapies with improved efficacy and reduced side effects.[11]
Future research will likely focus on the discovery of novel PAM chemotypes, a deeper understanding of the structural basis for allosteric modulation, and the translation of promising preclinical candidates into clinical development. The continued investigation of GLP-1R PAMs is a vibrant area of drug discovery that could yield the next generation of highly effective and convenient treatments for metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The effect of GLP-1R agonists on the medical triad of obesity, diabetes, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R). | Semantic Scholar [semanticscholar.org]
- 7. Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular insights into ago-allosteric modulation of the human glucagon-like peptide-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
(R)-V-0219: A Deep Dive into Target Engagement and Allosteric Modulation of the GLP-1 Receptor
(R)-V-0219 is a potent, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the target engagement, binding site, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Target Engagement and In Vitro Efficacy
This compound enhances the signaling of the endogenous GLP-1 peptide, potentiating its effects on insulin secretion and glucose metabolism. Both enantiomers of V-0219, (R)- and (S)-, have demonstrated comparable in vitro efficacy in activating calcium fluxes in HEK cells stably expressing the human GLP-1R[1]. The (S)-enantiomer has been noted for its oral efficacy in animal models[1][2].
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the in vitro activity of V-0219 enantiomers.
| Assay | Molecule | EC50 (nM) | Cell Line | Notes |
| Calcium Flux Assay | This compound | 10 | HEK cells expressing hGLP-1R | Demonstrates direct activation of GLP-1R signaling. |
| Calcium Flux Assay | (S)-V-0219 | 10 | HEK cells expressing hGLP-1R | Shows similar efficacy to the (R)-enantiomer. |
| Calcium Flux Assay | GLP-1 | 45 | HEK cells expressing hGLP-1R | Serves as a comparator for the potency of V-0219. |
| Assay | Condition | Molecule | EC50 (nM) | Cell Line | Notes |
| Potentiation of Insulin Secretion | In the presence of 0.2 nM GLP-1 | V-0219 (racemic) | 0.008 | INS-1E insulinoma cells | Highlights the remarkable potency of V-0219 as a PAM. |
The Allosteric Binding Site of V-0219 on GLP-1R
While the precise crystallographic or cryo-EM structure of this compound in complex with GLP-1R is not yet publicly available, extensive research on other small-molecule allosteric modulators of GLP-1R provides strong indications of its putative binding site. These modulators typically bind within the transmembrane (TM) domain of the receptor, a region distinct from the orthosteric binding site where the native GLP-1 peptide binds.
Structural studies of GLP-1R with other PAMs suggest a binding pocket located high in the helical bundle, at the interface of TM1 and TM2. Another potential allosteric site has been identified on the extra-helical side of the receptor. Furthermore, some covalent allosteric modulators have been shown to bind to a cysteine residue (C347) at the cytoplasmic end of TM6. It is highly probable that this compound engages with a similar allosteric pocket within the TM domain, thereby inducing a conformational change that enhances the affinity and/or efficacy of GLP-1.
Signaling Pathway and Mechanism of Action
The binding of this compound to its allosteric site on the GLP-1R potentiates the downstream signaling cascade initiated by the endogenous agonist, GLP-1. This signaling is primarily mediated through the Gs alpha subunit of the associated G protein.
Caption: GLP-1R signaling pathway modulated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following the activation of GLP-1R, which can couple to Gq proteins or when Gα15 is co-expressed.
Caption: Workflow for the calcium flux assay.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: The dye-loading solution is removed, and cells are washed with a buffer. The test compounds, this compound or GLP-1, are then added at varying concentrations.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.
Insulin Secretion Assay
This assay quantifies the amount of insulin secreted from pancreatic beta cells in response to GLP-1R activation.
Protocol:
-
Cell Culture: INS-1E insulinoma cells are cultured in a glucose-responsive manner.
-
Stimulation: Cells are washed and pre-incubated in a low-glucose buffer. Subsequently, they are stimulated with a high-glucose buffer containing GLP-1 and varying concentrations of V-0219.
-
Sample Collection: After a defined incubation period, the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using a commercially available ELISA kit.
-
Data Analysis: The amount of secreted insulin is normalized and plotted against the concentration of V-0219 to determine its potentiation effect and calculate the EC50 for this potentiation.
Conclusion
This compound is a potent positive allosteric modulator of the GLP-1R with a likely binding site within the transmembrane domain of the receptor. Its ability to enhance GLP-1 signaling at nanomolar concentrations underscores its potential as a therapeutic agent for metabolic disorders. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this and similar allosteric modulators.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Characterization of (R)-V-0219
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a novel small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). V-0219 has been identified as a promising therapeutic candidate for obesity-associated diabetes.[1][2][3] This document details the molecule's mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Core Compound Information
-
Compound Name: this compound (also referred to as (R)-9)[1]
-
Chemical Name: (R)-4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine[1][4]
-
Mechanism of Action: Positive Allosteric Modulator (PAM) of the GLP-1R[1][2][5]
-
Therapeutic Potential: Treatment of "diabesity" (diabetes associated with obesity)[1][3]
Quantitative Data Summary
The in vitro pharmacological activity of this compound has been assessed through various functional assays. The following tables summarize the key quantitative data obtained.
Table 1: Agonist Activity at the Human GLP-1 Receptor (hGLP-1R)
| Assay Type | Cell Line | Parameter | This compound | GLP-1 |
| Calcium Flux | HEK cells expressing hGLP-1R | EC50 | 10 nM | 45 nM |
Data extracted from a study by Decara et al. (2022).[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Calcium Flux Assay
This assay measures the ability of this compound to activate calcium fluxes in cells expressing the human GLP-1 receptor.
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human GLP-1R (hGLP-1R).
-
Protocol:
-
HEK-hGLP-1R cells are plated in appropriate cell culture plates and grown to a suitable confluency.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Increasing concentrations of this compound or the endogenous ligand GLP-1 are added to the cells.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a plate reader.
-
The data is normalized and analyzed to determine the concentration-response curve and calculate the EC50 value.[1][5]
-
cAMP Accumulation Assay
This assay determines the effect of this compound on the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-1R signaling pathway.
-
Cell Line: HEK-293 cells expressing the GLP-1R.
-
Protocol:
-
HEK-293-GLP-1R cells are seeded in multi-well plates.
-
Cells are incubated with increasing concentrations of GLP-1 in the presence or absence of this compound.
-
The incubation is performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).[1]
-
Insulin Release Assay
This assay evaluates the potentiation of glucose-stimulated insulin secretion by this compound in pancreatic beta-cells.
-
Cell Lines: Rat INS-1E insulinoma cells or the human pancreatic cell line EndoC-βH1.[1]
-
Protocol:
-
INS-1E or EndoC-βH1 cells are cultured under standard conditions.
-
Cells are pre-incubated in a low-glucose medium.
-
The medium is then replaced with a high-glucose medium to stimulate insulin secretion.
-
Cells are treated with various concentrations of this compound alone or in combination with GLP-1.
-
After a 30-minute incubation, the supernatant is collected.[1]
-
The concentration of insulin in the supernatant is quantified using a commercial ELISA kit.[1]
-
Target Selectivity Assay
This assay is performed to assess the selectivity of V-0219 against a panel of other G-protein coupled receptors (GPCRs).
-
Methodology:
-
V-0219 (the racemic mixture) was tested at a concentration of 10 μM for its ability to displace the specific binding of radioligands to a panel of 54 different GPCRs.
-
A displacement of less than 50% of the specific binding indicates a lack of significant affinity for the orthosteric binding site of the tested receptors.[1][6]
-
Visualizations
GLP-1R Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GLP-1 receptor, which is positively modulated by this compound.
Caption: GLP-1R signaling pathway modulated by this compound.
Experimental Workflow for In Vitro Characterization
The logical flow of the in vitro characterization of this compound is depicted below.
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to Preclinical Studies of GLP-1R Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. While peptide agonists have demonstrated significant clinical success, the pursuit of orally bioavailable, small-molecule allosteric modulators continues to be a major focus of drug discovery. This guide provides an in-depth overview of the preclinical evaluation of GLP-1R allosteric modulators, detailing key experimental protocols, presenting quantitative data for prominent compounds, and visualizing essential signaling pathways and workflows.
Core Concepts in GLP-1R Allosteric Modulation
Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, GLP-1, binds. This interaction can lead to a conformational change in the receptor that modulates the binding and/or signaling of the orthosteric agonist. Allosteric modulators are broadly classified as:
-
Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the endogenous agonist. Some PAMs may also exhibit intrinsic agonistic activity, and are thus termed "ago-PAMs".
-
Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the endogenous agonist.
-
Neutral Allosteric Ligands (NALs): Bind to an allosteric site without affecting the binding or efficacy of the orthosteric agonist.
The preclinical characterization of these modulators involves a battery of in vitro and in vivo assays designed to elucidate their mechanism of action and therapeutic potential.
Key Preclinical Allosteric Modulators
Several small-molecule allosteric modulators of the GLP-1R have been described in preclinical studies. The following tables summarize the quantitative data for some of the most well-characterized compounds.
Table 1: In Vitro Potency and Efficacy of GLP-1R Positive Allosteric Modulators (PAMs)
| Compound | Assay | Orthosteric Ligand | EC50 (nM) | Emax (% of GLP-1) | Reference |
| Compound 2 | cAMP Accumulation | GLP-1(7-36)NH2 | - | Potentiates Affinity | [1][2] |
| cAMP Accumulation | None (Ago-agonist) | Low Potency | ~72% | [3] | |
| ERK1/2 Phosphorylation | GLP-1(7-36)NH2 | - | Augments Efficacy | [1] | |
| BETP | GTPγS Binding | GLP-1(9-36)NH2 | - | Enhances Activation | [4] |
| cAMP Accumulation | GLP-1(9-36)NH2 | - | Potentiates Signaling | [4] | |
| LSN3318839 | cAMP Accumulation | GLP-1(9-36)NH2 | - | Full Agonist Potentiation | [5] |
| Insulin Secretion | GLP-1(9-36)NH2 | - | Similar to GLP-1(7-36)NH2 | [5] | |
| V-0219 ((S)-9) | cAMP Accumulation | GLP-1 | 7.7 (in presence of 0.1 nM V-0219) | 142% | [6] |
| Insulin Secretion | GLP-1 (0.2 nM) | 0.008 | 180% Potentiation | [6] |
Table 2: In Vivo Efficacy of GLP-1R Positive Allosteric Modulators (PAMs)
| Compound | Animal Model | Dosing | Key Findings | Reference |
| LSN3318839 | Rodent models | Oral | Robust glucose lowering, alone or with sitagliptin. | [5] |
| V-0219 ((S)-9) | Wistar Rats | 2 mg/kg, ip | Improved glucose handling in a glucose tolerance test. | [6] |
| Zucker (fa/fa) Rats | 2 mg/kg, ip | Improved glucose handling, particularly first-phase insulin secretion. | [6] | |
| Wild-type Mice | ip | Improved glucose tolerance (effect absent in GLP-1R KO mice). | [6] | |
| Compound 19 | Rat model | - | Activated GLP-1R in the presence of GLP-1(9-36)NH2. | [7][8] |
GLP-1R Signaling Pathways
The activation of the GLP-1R initiates a cascade of intracellular signaling events that are crucial for its physiological effects, including glucose-dependent insulin secretion. The primary signaling pathways involve Gαs-mediated cAMP production and β-arrestin recruitment.
GLP-1R Signaling Pathways.
Experimental Workflows and Protocols
The following sections detail the methodologies for key experiments in the preclinical characterization of GLP-1R allosteric modulators.
In Vitro Assays
In Vitro Experimental Workflow.
1. Radioligand Binding Assay
This assay determines the ability of a test compound to modulate the binding of a radiolabeled ligand to the GLP-1R.
-
Cell Culture: Use a stable cell line expressing the human GLP-1R (e.g., CHO-K1, HEK293).
-
Membrane Preparation: Prepare cell membranes expressing the GLP-1R.
-
Assay Protocol:
-
Incubate cell membranes with a fixed concentration of a radiolabeled GLP-1R ligand (e.g., 125I-GLP-1 or 125I-exendin(9-39)) and varying concentrations of the test compound.[1][9]
-
For competition binding, co-incubate with a known unlabeled orthosteric ligand.
-
After incubation, separate bound from free radioligand by filtration.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 of the test compound and analyze for allosteric effects on the affinity of the orthosteric ligand.
2. cAMP Accumulation Assay
This functional assay measures the ability of a test compound to modulate GLP-1R-mediated cyclic AMP production.
-
Cell Culture: Seed cells stably expressing the GLP-1R in 96- or 384-well plates.
-
Assay Protocol:
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]
-
Treat cells with varying concentrations of the test compound, either alone (to assess ago-agonist activity) or in the presence of a fixed concentration of an orthosteric agonist (e.g., GLP-1).[1][9]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[10]
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen).[1][4]
-
-
Data Analysis: Generate concentration-response curves to determine the EC50 and Emax of the test compound.
3. ERK1/2 Phosphorylation Assay
This assay assesses the modulation of the β-arrestin-dependent signaling pathway.
-
Cell Culture and Starvation: Culture appropriate cells (e.g., HEK293-GLP-1R) and serum-starve them to reduce basal ERK phosphorylation.[10]
-
Assay Protocol:
-
Data Analysis: Normalize the phosphorylated ERK signal to the total ERK signal and generate concentration-response curves.[10]
4. β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to the activated GLP-1R.
-
Assay Principle: Utilize a technology such as BRET (Bioluminescence Resonance Energy Transfer) or PathHunter®. In a BRET assay, the GLP-1R is fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin to an acceptor molecule (e.g., YFP). Ligand-induced recruitment brings the donor and acceptor into proximity, resulting in a detectable energy transfer.
-
Assay Protocol:
-
Transfect cells with plasmids encoding the tagged receptor and β-arrestin.
-
Treat cells with the test compound and/or orthosteric agonist.
-
Measure the BRET signal.
-
-
Data Analysis: Generate concentration-response curves to determine the potency and efficacy of the test compound in promoting β-arrestin recruitment.
5. In Vitro Insulin Secretion Assay
This assay evaluates the effect of the modulator on insulin secretion from pancreatic beta-cells.
-
Cell Lines/Islets: Use insulin-secreting cell lines (e.g., INS-1E) or isolated pancreatic islets.[6][12]
-
Assay Protocol:
-
Pre-incubate cells/islets in a low glucose buffer.
-
Stimulate with a high glucose concentration in the presence or absence of the test compound and/or a GLP-1R agonist.[6]
-
Collect the supernatant and measure insulin concentration using an ELISA or RIA.
-
-
Data Analysis: Determine the extent to which the test compound potentiates glucose-stimulated insulin secretion.
In Vivo Studies
In Vivo Experimental Workflow.
1. Pharmacokinetic (PK) Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound in animal models.
-
Animal Models: Typically rats or mice.
-
Protocol: Administer the compound via the intended clinical route (e.g., oral gavage) and collect blood samples at various time points.
-
Analysis: Measure plasma concentrations of the compound to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
2. Glucose Tolerance Tests (GTT)
These tests assess the effect of the compound on glucose disposal in vivo.
-
Animal Models: Normal or diabetic rodents (e.g., diet-induced obese mice).[13]
-
Protocol:
-
Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.
Conclusion
The preclinical evaluation of GLP-1R allosteric modulators is a multifaceted process that requires a combination of in vitro and in vivo studies. This guide provides a framework for the systematic characterization of these compounds, from initial binding and functional assays to in vivo efficacy studies. A thorough understanding of the experimental methodologies and the ability to interpret the resulting quantitative data are essential for identifying promising candidates for further development as novel therapeutics for metabolic diseases.
References
- 1. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
- 4. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of (R)-V-0219 in Diabesity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabesity, the confluence of diabetes and obesity, represents a burgeoning global health crisis demanding innovative therapeutic strategies. Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity. However, the development of orally bioavailable, small-molecule agents that can positively modulate the GLP-1R offers a promising avenue to enhance therapeutic efficacy and patient compliance. This technical guide delves into the preclinical data on (R)-V-0219, an enantiomer of the small-molecule positive allosteric modulator (PAM) V-0219, and its potential as a therapeutic agent for diabesity. V-0219, also identified as compound 9, has demonstrated the ability to enhance GLP-1R stimulation, potentiate insulin secretion, and favorably impact metabolic parameters in preclinical models.[1][2][3][4] This document will provide a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative in vitro data, and the detailed experimental protocols used in its evaluation.
Mechanism of Action
This compound functions as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R).[5][6] Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site. This binding event induces a conformational change in the receptor that enhances the binding and/or signaling efficacy of the endogenous ligand, GLP-1. The key therapeutic advantage of a GLP-1R PAM is the potential for a more physiological, glucose-dependent insulinotropic effect, as its action is contingent on the presence of the natural ligand. This can potentially reduce the risk of hypoglycemia and other side effects associated with continuous receptor activation. The potentiation of GLP-1 signaling by this compound leads to downstream effects such as increased intracellular calcium, enhanced insulin secretion, and improved glucose homeostasis.
Signaling Pathway of GLP-1R and the Role of this compound
The binding of GLP-1 to its receptor, a G-protein coupled receptor, primarily activates the Gαs subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn mediate the downstream effects of GLP-1R activation, including glucose-dependent insulin secretion from pancreatic β-cells. This compound, as a PAM, enhances this signaling cascade in the presence of GLP-1.
Quantitative Data
The following tables summarize the in vitro characterization of this compound. It is important to note that while the in vitro profiles of the (R) and (S) enantiomers of V-0219 are comparable, the in vivo studies were conducted using the (S)-enantiomer, (S)-9.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter Measured | This compound Efficacy |
| Calcium Flux | HEK cells expressing hGLP-1R | Potentiation of GLP-1 induced calcium flux | EC50 = 10 nM |
| Insulin Secretion | EndoC-βH1 (human pancreatic cell line) | Potentiation of GLP-1 stimulated insulin secretion | Similar potentiation to (S)-enantiomer |
| Insulin Secretion | INS-1E (rat insulinoma cells) | Stimulation of insulin secretion (low glucose) | Moderate stimulation, similar to GLP-1 |
Data extracted from Decara et al., 2022.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Calcium Flux Assay
Objective: To determine the potency of this compound in potentiating GLP-1-induced calcium mobilization in cells expressing the human GLP-1 receptor.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the human GLP-1R were cultured in standard growth medium.
-
Cell Plating: Cells were seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.
-
Compound Addition: this compound was added at various concentrations, followed by a sub-maximal concentration of GLP-1.
-
Signal Detection: Changes in intracellular calcium concentration were monitored by measuring fluorescence intensity using a plate reader.
-
Data Analysis: The concentration-response curves were generated, and the EC50 values were calculated using a four-parameter logistic equation.
Experimental Workflow: Calcium Flux Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Measuring (R)-V-0219 Activity on GLP-1R Using Calcium Flux Assays
Introduction
(R)-V-0219 is the (R)-enantiomer of V-0219, a potent, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] GLP-1R is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and is a primary target for the treatment of type-2 diabetes and obesity.[4] As a PAM, this compound does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, GLP-1.[1][5]
This document provides detailed protocols for measuring the activity of this compound using a cell-based calcium flux assay. This functional assay is a robust method for characterizing the potency and efficacy of allosteric modulators in a high-throughput format by measuring changes in intracellular calcium concentration following receptor activation.[1][6]
GLP-1R Signaling Pathway
GLP-1R is primarily coupled to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger.[1] However, GLP-1R activation can also lead to an increase in intracellular calcium ([Ca2+]i), which serves as a measurable endpoint for receptor activity.[1][2] This calcium mobilization can occur through various mechanisms, including G protein beta-gamma subunit activation of phospholipase C (PLC) or via crosstalk with Gαq-coupled pathways. This compound binds to an allosteric site on the GLP-1R, potentiating the signal transduction initiated by the binding of the orthosteric agonist (GLP-1), leading to an amplified downstream signal, including calcium flux.[1][2]
Caption: GLP-1R signaling pathway modulated by this compound.
Data Presentation
The activity of this compound and its enantiomer has been quantified in various in vitro assays. The following table summarizes the key pharmacological data from calcium flux and related functional assays.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Calcium Flux (Potentiation) | HEK-293 expressing hGLP-1R | EC₅₀ | 10 nM | [2] |
| (S)-V-0219 | Calcium Flux (Potentiation) | HEK-293 expressing hGLP-1R | EC₅₀ | 10 nM | [2] |
| V-0219 | Insulin Secretion (Potentiation with 0.2 nM GLP-1) | INS-1E | EC₅₀ | 0.008 nM | [1][2] |
| GLP-1 | Calcium Flux | HEK-293 expressing hGLP-1R | EC₅₀ | 45 nM | [2] |
Experimental Protocols
This section details the protocol for a homogeneous, fluorescence-based calcium flux assay to measure the potentiation of GLP-1R by this compound. The assay is designed for a 96- or 384-well plate format and is compatible with kinetic fluorescence plate readers such as the FLIPR® (Functional Ligand-Gated Ion Channel Plate Reader).
Principle
The assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye. Cells expressing the target receptor (hGLP-1R) are loaded with a dye ester (e.g., Fluo-4 AM), which is colorless and cell-permeant.[6] Inside the cell, esterases cleave the AM group, trapping the fluorescent dye.[7] Upon receptor activation and subsequent calcium release from intracellular stores, the dye binds to Ca²⁺, resulting in a significant increase in fluorescence intensity. A PAM like this compound will increase the fluorescence signal generated by a sub-maximal concentration of the native agonist, GLP-1.[1]
Materials and Reagents
-
Cells: HEK-293 cell line stably expressing human GLP-1R (hGLP-1R).[1]
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Test Compounds:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
GLP-1 (7-36) amide stock solution (e.g., 1 mM in water or buffer).
-
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Dye Loading Solution:
-
Fluo-4 AM or similar calcium-sensitive dye.
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
-
Controls:
-
Positive Control: Ionomycin (a calcium ionophore).[7]
-
Negative Control: Assay buffer with DMSO vehicle.
-
Detailed Protocol
Step 1: Cell Culture and Plating
-
Culture HEK-hGLP-1R cells in T-75 flasks using standard cell culture techniques.
-
The day before the assay, harvest cells using a non-enzymatic dissociation solution.
-
Seed the cells into black-walled, clear-bottom microplates at a density of 40,000–60,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
Step 2: Compound Plate Preparation
-
Prepare serial dilutions of this compound in assay buffer. This will be the "PAM Plate."
-
Prepare a solution of GLP-1 agonist in assay buffer at a concentration that will yield a final EC₂₀-EC₂₅ response (this must be predetermined). This will be the "Agonist Plate."
Step 3: Dye Loading
-
Prepare the dye loading solution by mixing Fluo-4 AM and Probenecid into the assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
Step 4: Assay Execution (FLIPR)
-
Place the cell plate, the PAM plate, and the Agonist plate into the kinetic plate reader.
-
Set the instrument to read fluorescence intensity (e.g., Ex: 488 nm, Em: 525 nm) every 1-2 seconds.
-
First Addition: The instrument adds the this compound dilutions from the PAM plate to the cell plate.
-
Incubate for 10-15 minutes.[1]
-
Second Addition: The instrument adds the GLP-1 EC₂₀ solution from the Agonist plate to the cell plate.
-
Continue reading fluorescence for an additional 2-3 minutes to capture the peak calcium response.
Data Analysis
-
The primary response is the peak fluorescence intensity after the second addition (GLP-1).
-
Subtract the basal fluorescence reading (before the second addition) from the peak reading.
-
Normalize the data: Set the response of wells with only GLP-1 (no PAM) as 0% potentiation and the maximal response observed as 100%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal potentiation.
Experimental Workflow
The following diagram illustrates the overall workflow for the calcium flux assay to determine this compound activity.
Caption: Workflow for measuring this compound PAM activity.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
Application Notes and Protocols for Measuring Insulin Secretion with (R)-V-0219
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-V-0219 is a potent, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4] It functions by enhancing the signaling of the endogenous GLP-1R agonist, GLP-1, thereby potentiating glucose-stimulated insulin secretion (GSIS).[1][5] This makes this compound a valuable research tool for studying the pharmacology of the GLP-1R and for the development of novel therapeutics for type 2 diabetes and obesity.[1][2][6] Unlike direct GLP-1R agonists, this compound's activity is dependent on the presence of the natural ligand, which may offer a more nuanced and physiological modulation of insulin release.
These application notes provide detailed protocols for utilizing this compound to measure its effects on insulin secretion in both in vitro and in vivo models. The racemic mixture, V-0219, and its enantiomers, this compound and (S)-V-0219, have demonstrated comparable potentiation of GLP-1-stimulated insulin secretion in in vitro assays.[5]
Mechanism of Action: GLP-1R Signaling Pathway
This compound acts as a PAM at the GLP-1R, a G-protein coupled receptor (GPCR). Upon binding of GLP-1, the receptor undergoes a conformational change, activating the Gαs subunit. This initiates a signaling cascade involving the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). These pathways culminate in the potentiation of glucose-dependent insulin exocytosis from pancreatic β-cells. This compound binds to an allosteric site on the GLP-1R, enhancing the receptor's response to GLP-1 and leading to a greater downstream signal and consequently, increased insulin secretion.
Data Presentation
The following tables summarize the quantitative data on the effect of V-0219 on GLP-1R activation and insulin secretion based on published studies.
Table 1: In Vitro Potentiation of GLP-1-Induced Insulin Secretion by V-0219 in INS-1 β-Cells [1][5]
| V-0219 Concentration | GLP-1 Concentration | Fold Potentiation of Insulin Secretion | EC₅₀ of V-0219 (nM) |
| 0.01 nM | Varies | - | 0.25 |
| 0.1 nM | Varies | 1.8 | 0.25 |
| 1 nM | Varies | - | 0.25 |
| Varies | 0.2 nM | - | 0.008 |
Table 2: In Vitro Activity of V-0219 Enantiomers on GLP-1R [5]
| Enantiomer | Assay | EC₅₀ (nM) |
| This compound | Calcium Flux (HEK cells expressing hGLP-1R) | 10 |
| (S)-V-0219 | Calcium Flux (HEK cells expressing hGLP-1R) | 10 |
| GLP-1 | Calcium Flux (HEK cells expressing hGLP-1R) | 45 |
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets
This protocol details the measurement of insulin secretion from isolated pancreatic islets in response to glucose, GLP-1, and this compound.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Culture medium (e.g., RPMI-1640 with 10% FBS, 11.1 mM glucose)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
GLP-1 (7-36) amide
-
This compound
-
24-well plates
-
Insulin immunoassay kit (ELISA or RIA)
-
Acid-ethanol solution (for insulin extraction from islets)
Procedure:
-
Islet Isolation and Culture: Isolate pancreatic islets using a standard collagenase digestion method. Culture the isolated islets overnight in a humidified incubator at 37°C and 5% CO₂ to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place batches of 10-20 islets into each well of a 24-well plate. Wash the islets with KRB buffer containing low glucose. Pre-incubate the islets in 1 mL of KRB buffer with low glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Incubation with Treatments: Carefully remove the pre-incubation buffer and add 1 mL of the respective treatment buffers to the wells. A recommended set of treatment groups includes:
-
KRB with low glucose (Basal)
-
KRB with high glucose (Stimulated)
-
KRB with high glucose + a sub-maximal concentration of GLP-1 (e.g., 1-10 nM)
-
KRB with high glucose + GLP-1 + varying concentrations of this compound (e.g., 0.1 nM to 1 µM)
-
-
Incubation and Supernatant Collection: Incubate the plate at 37°C for 1-2 hours. After incubation, carefully collect the supernatant from each well and store at -20°C or -80°C until the insulin assay is performed.
-
Insulin Content (Optional): To normalize insulin secretion to the total insulin content, add acid-ethanol to the remaining islets in the wells. Incubate overnight at -20°C to extract the insulin.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants (and islet lysates, if applicable) using an appropriate insulin ELISA or RIA kit according to the manufacturer's instructions.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the effect of this compound on glucose disposal and insulin secretion in response to an oral glucose challenge in mice. Note that in vivo studies have primarily utilized the (S)-enantiomer due to comparable in vitro activity with the (R)-enantiomer, and demonstrated oral efficacy.[1][2][5][6] This protocol is based on standard OGTT procedures and can be adapted for this compound.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
Application Notes and Protocols for (R)-V-0219 Administration in Rodent Models of Diabetes
A Note to Researchers: Preclinical research on V-0219, a novel small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), has demonstrated its potential in the treatment of "diabesity" (diabetes in the context of obesity) in rodent models.[1][2][3][4] It is critical to note that while both the (R) and (S) enantiomers of V-0219 (also referred to as compound 9) have shown comparable activity in vitro, the in vivo studies described in the primary literature were conducted using the (S)-enantiomer .[2] The decision to proceed with the (S)-enantiomer for in vivo assessment was based on the similar efficacy of both enantiomers in potentiating GLP-1R-mediated calcium fluxes and insulin secretion in cell-based assays.[2]
Therefore, the following application notes and protocols are based on the published data for the (S)-enantiomer and the racemic mixture of V-0219. Researchers planning to investigate the (R)-enantiomer should consider these protocols as a starting point, with the understanding that optimization may be necessary.
Application Notes
(R)-V-0219 is an orally active, positive allosteric modulator of the GLP-1R and is intended for research into obesity-associated diabetes. [5] As a PAM, V-0219 enhances the efficacy of endogenous GLP-1, a key incretin hormone that stimulates glucose-dependent insulin secretion.[2][3] Its mechanism of action makes it a promising therapeutic candidate for type 2 diabetes.[2][4]
Key Research Applications:
-
Evaluation of anti-diabetic efficacy: Assessing the ability of this compound to improve glucose tolerance, reduce hyperglycemia, and enhance insulin secretion in rodent models of type 2 diabetes.
-
Investigation of effects on food intake and body weight: Determining the impact of this compound on appetite, food consumption, and body weight in models of obesity and diabetes.[1][2]
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and correlating its plasma concentrations with its pharmacological effects.
-
Mechanism of action studies: Elucidating the downstream signaling pathways activated by this compound in conjunction with GLP-1R activation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies conducted with the (S)-enantiomer and racemic V-0219.
Table 1: In Vivo Efficacy of (S)-V-0219 on Glucose Handling in Rodent Models
| Animal Model | Compound | Dose | Route of Administration | Effect on Glucose Handling |
| Male Wistar rats (12-h fasted) | (S)-V-0219 | 0.04 and 0.2 mg/kg | Intraperitoneal (ip) | Improved glucose handling after a 2 g/kg glucose challenge.[2][3] |
| Fatty Zucker rats (diabetic, 12-h fasted) | (S)-V-0219 | 0.4 mg/kg | Intragastric (oral) | Orally active in improving glucose handling after a 2 g/kg glucose challenge.[2][3] |
| Wild-type C57BL/6N male mice | V-0219 (racemic) | 0.1 mg/kg | Intraperitoneal (ip) | Improved glucose handling after a 2 g/kg glucose challenge.[2][3] |
| GLP-1R KO mice | V-0219 (racemic) | 0.1 mg/kg | Intraperitoneal (ip) | No effect on glucose handling, confirming GLP-1R dependency.[2] |
Table 2: In Vivo Effects of (S)-V-0219 on Food Intake
| Animal Model | Compound | Dose | Route of Administration | Effect on Food Intake |
| Male Wistar rats (12-h fasted) | (S)-V-0219 | 5 µg/kg | Intracerebroventricular (icv) | Reduced feeding, with the effect lasting up to 2 hours post-injection.[2] |
| Male Wistar rats | V-0219 (racemic) | 1 µg/kg | Intracerebroventricular (icv) | Potentiated the feeding-inhibitory effect of exendin-4.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the (S)-enantiomer and racemic V-0219.
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
Objective: To assess the effect of (S)-V-0219 on glucose tolerance in normal rats.
Materials:
-
Male Wistar rats
-
(S)-V-0219
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Syringes and needles for administration and blood collection
Procedure:
-
Fast male Wistar rats for 12 hours with free access to water.[2][3]
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer (S)-V-0219 intraperitoneally at doses of 0.04 and 0.2 mg/kg.[2][3] A vehicle control group should be included.
-
Thirty minutes after compound administration, administer a 2 g/kg glucose solution intraperitoneally.[2][3]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group to determine the improvement in glucose handling.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Diabetic Rats
Objective: To evaluate the oral efficacy of (S)-V-0219 in a diabetic rodent model.
Materials:
-
Fatty Zucker rats (a model of obesity and type 2 diabetes)
-
(S)-V-0219
-
Vehicle suitable for oral administration
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Syringes and needles for blood collection
Procedure:
-
Fast fatty Zucker rats for 12 hours with free access to water.[2][3]
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer (S)-V-0219 intragastrically (orally) at a dose of 0.4 mg/kg.[2][3] A vehicle control group should be included.
-
Thirty minutes after compound administration, administer a 2 g/kg glucose solution intraperitoneally.[2][3]
-
Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-glucose administration.
-
Analyze the data by comparing the glucose excursion curves and AUC between the treated and control groups.
Protocol 3: Food Intake Study in Rats
Objective: To assess the effect of centrally administered (S)-V-0219 on food intake.
Materials:
-
Male Wistar rats with intracerebroventricular (icv) cannulae implanted
-
(S)-V-0219
-
Artificial cerebrospinal fluid (aCSF) as vehicle
-
Standard rat chow
-
Metabolic cages for monitoring food intake
Procedure:
-
Fast male Wistar rats for 12 hours.[2]
-
Administer (S)-V-0219 at a dose of 5 µg/kg in a 5 µL volume via the icv cannula.[2] A vehicle control group receiving aCSF should be included.
-
Immediately after injection, provide pre-weighed standard chow.
-
Measure cumulative food intake at 1 and 2 hours post-injection.[2]
-
Compare the food intake between the (S)-V-0219 treated group and the vehicle control group.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Oral Gavage Administration of (S)-V-0219 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-V-0219 is the orally active enantiomer of V-0219, a potent and selective positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4][5] As a small molecule, (S)-V-0219 offers the potential for oral administration in preclinical studies, providing a convenient and clinically relevant route for investigating its therapeutic effects in models of type 2 diabetes and obesity.[2][3][4][5] These application notes provide a detailed protocol for the preparation and oral gavage administration of (S)-V-0219 hydrochloride to mice, based on available data and standard laboratory practices.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the oral gavage administration of (S)-V-0219 in mice.
Table 1: Recommended Dosing Parameters for (S)-V-0219 in Mice
| Parameter | Value | Reference |
| Route of Administration | Oral Gavage (Intragastric) | [2][3] |
| Reported Effective Dose (in rats) | 0.4 mg/kg | [2][3] |
| Suggested Dose Range (for mice) | 0.1 - 1.0 mg/kg | Based on rat data and general practice |
| Maximum Dosing Volume | 10 mL/kg of body weight | [6][7] |
| Recommended Dosing Volume | 5 mL/kg of body weight | [6] |
Table 2: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gauge | Length (inches) |
| < 14 | 24 | 1 |
| 15 - 20 | 22 | 1 - 1.5 |
| 20 - 25 | 20 | 1 - 1.5 |
| 25 - 30 | 18 | 1.5 - 2 |
Source: Adapted from Washington State University IACUC Standard Operating Procedure for Oral Gavage in Mice and Rats.[6]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the preparation and administration of (S)-V-0219 by oral gavage in mice.
Materials
-
(S)-V-0219 hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Appropriately sized syringes (e.g., 1 mL)
-
Oral gavage needles (see Table 2 for sizing)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of (S)-V-0219 Dosing Solution
(S)-V-0219 hydrochloride is reported to be soluble in water. However, for in vivo studies, a vehicle that ensures stability and bioavailability is often preferred. The following protocol is based on a formulation for the parent compound, V-0219, and is suitable for achieving a clear solution.
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Procedure:
-
Calculate the required amount of (S)-V-0219 hydrochloride based on the desired dose (e.g., 0.4 mg/kg), the number of mice, and their average body weight. It is advisable to prepare a slight excess of the solution.
-
Prepare the vehicle mixture:
-
In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween-80.
-
Vortex the mixture until it is homogeneous.
-
-
Dissolve (S)-V-0219 hydrochloride:
-
Weigh the calculated amount of (S)-V-0219 hydrochloride and add it to the vehicle mixture.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Add Saline:
-
Add the required volume of sterile saline to the mixture.
-
Vortex again to ensure a final homogeneous and clear solution.
-
-
Storage: The final dosing solution should be prepared fresh on the day of the experiment.
Oral Gavage Procedure in Mice
This procedure should be performed by trained personnel to minimize stress and potential injury to the animals.[6][7][8]
-
Animal Preparation:
-
Gavage Needle Preparation:
-
Select the appropriate gavage needle size based on the mouse's weight (refer to Table 2). The needle should have a ball-tip to prevent tissue damage.[6][7]
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the level of the last rib (xiphoid process). Mark the needle at the level of the mouse's nose. This ensures the needle will reach the stomach without causing perforation.[6][7][8]
-
-
Animal Restraint:
-
Gavage Administration:
-
With the mouse securely restrained, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8]
-
The mouse will naturally swallow as the needle reaches the back of the throat. Allow the needle to slide gently into the esophagus. Do not force the needle. If resistance is met, withdraw the needle and try again.[6][7]
-
Advance the needle to the pre-measured depth.
-
Slowly and smoothly depress the syringe plunger to administer the (S)-V-0219 solution.[7]
-
-
Post-Administration Monitoring:
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the oral gavage protocol for (S)-V-0219 in mice.
References
- 1. docta.ucm.es [docta.ucm.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Food Intake and Body Weight with (R)-V-0219
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-V-0219 is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a PAM, this compound enhances the signaling of the endogenous ligand, GLP-1, thereby potentiating its effects on glucose homeostasis and appetite regulation.[2][4] Peptidic GLP-1R agonists have become important therapies for type 2 diabetes and obesity.[5] Small-molecule PAMs like V-0219 offer potential advantages, including oral administration and potentially reduced adverse effects.[2][5]
These application notes provide a comprehensive overview of the methodologies to assess the effects of this compound on food intake and body weight, based on preclinical studies. While the in vivo data presented in the key literature primarily utilized the (S)-enantiomer, (S)-V-0219, the in vitro characterization of both (R)- and (S)-enantiomers demonstrated comparable efficacy in potentiating GLP-1R signaling.[2][4] Therefore, the protocols described herein are applicable to the investigation of this compound.
Mechanism of Action
This compound allosterically modulates the GLP-1R, a G protein-coupled receptor (GPCR), to enhance its response to GLP-1.[1][2] Activation of the GLP-1R in pancreatic β-cells leads to increased intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[6][7] This signaling cascade ultimately potentiates glucose-stimulated insulin secretion.[6][8] In the central nervous system, GLP-1R activation is associated with a reduction in food intake and body weight.[6][9] V-0219 has been shown to reduce food intake and improve glucose handling in rodent models, effects that are absent in GLP-1R knockout mice, confirming its on-target activity.[2][3]
GLP-1R Signaling Pathway
Caption: Simplified GLP-1R signaling pathway enhanced by this compound.
Data Presentation
The following tables summarize the quantitative data for V-0219 from in vitro and in vivo studies.
Table 1: In Vitro Characterization of V-0219 Enantiomers
| Parameter | This compound | (S)-V-0219 | Reference |
| Calcium Flux Potentiation in hGLP-1R HEK cells | [2] | ||
| EC50 | 10 nM | 10 nM | [2] |
| Insulin Secretion Potentiation | |||
| In EndoC-βH1 cells (with GLP-1) | Similar to (S)-enantiomer | Potentiates GLP-1 effect | [2] |
| In INS-1E cells (with GLP-1) | Similar to (S)-enantiomer | Potentiates GLP-1 effect | [2] |
Table 2: In Vivo Effects of (S)-V-0219 on Food Intake in Rats
| Administration Route | Dose | Time Point | % Reduction in Food Intake (vs. Vehicle) | Reference |
| Intracerebroventricular (icv) | 0.1 µg/kg | Not Specified | ~25% | [2] |
| Intracerebroventricular (icv) | 0.5 µg/kg | Not Specified | ~40% | [2] |
| Intracerebroventricular (icv) | 5 µg/kg | Not Specified | ~50% | [2] |
Table 3: In Vivo Effects of (S)-V-0219 on Glucose Homeostasis
| Animal Model | Administration Route | Dose | Effect | Reference |
| Wistar Rats | Intraperitoneal (ip) | 0.04 mg/kg | Improved glucose handling | [2] |
| Wistar Rats | Intraperitoneal (ip) | 0.2 mg/kg | Improved glucose handling | [2] |
| Fatty Zucker Rats | Intragastric (oral) | 0.4 mg/kg | Orally active, improved glucose handling | [2] |
| Wild-type C57BL/6N mice | Intraperitoneal (ip) | 0.1 mg/kg | Improved glucose handling | [2] |
| GLP-1R KO mice | Intraperitoneal (ip) | 0.1 mg/kg | No effect on glucose handling | [2] |
Experimental Protocols
Experimental Workflow for In Vivo Assessment
Caption: Workflow for in vivo assessment of this compound.
Protocol 1: Assessment of Food Intake in Rodents
Objective: To determine the effect of this compound on food consumption in rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.2% DMSO in saline)
-
Standard laboratory rodent chow
-
Metabolic cages or home cages equipped for food intake measurement
-
Analytical balance
-
Animal handling and dosing equipment (syringes, gavage needles, etc.)
Procedure:
-
Animal Acclimation:
-
House male Wistar rats (or other appropriate rodent strain) individually in cages.
-
Allow a minimum of a 7-day acclimation period to the housing conditions and diet.
-
Handle animals daily to minimize stress.
-
-
Baseline Measurement:
-
For 3 consecutive days prior to the experiment, measure and record daily food intake and body weight at the same time each day.
-
-
Fasting (Optional, but recommended for acute studies):
-
Fast the animals for a defined period (e.g., 12-18 hours) with free access to water before drug administration.[10]
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound or vehicle via the desired route (oral gavage, intraperitoneal, or intracerebroventricular injection).
-
-
Food Intake Measurement:
-
Provide a pre-weighed amount of food immediately after drug administration.
-
Measure the remaining food at specific time points (e.g., 1, 2, 4, 6, and 24 hours post-administration).[10]
-
Calculate food intake by subtracting the weight of the remaining food from the initial weight. Account for any spillage.
-
-
Data Analysis:
-
Express food intake as grams (g) or normalize to body weight (g/kg).
-
Compare the food intake between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Assessment of Body Weight Changes
Objective: To evaluate the chronic effects of this compound on body weight.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Chronic Dosing:
-
Administer this compound or vehicle daily at the same time for a predetermined period (e.g., 7, 14, or 28 days).
-
-
Body Weight Measurement:
-
Record the body weight of each animal daily or every other day, prior to dosing.
-
-
Data Analysis:
-
Calculate the change in body weight from baseline for each animal.
-
Compare the body weight changes between the treatment and control groups over time using statistical methods such as repeated measures ANOVA.
-
Protocol 3: Oral Gavage in Rodents
Objective: To administer a precise oral dose of this compound.
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge for rats, 18-20 gauge for mice)[2][4]
-
Syringe
-
This compound solution
Procedure:
-
Animal Restraint:
-
Gently but firmly restrain the animal to immobilize its head and body.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the tube.[2]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the tube as it is advanced.
-
If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is in the esophagus, slowly administer the solution.
-
-
Post-Administration Monitoring:
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 4: In Vitro GLP-1R Activation Assay
Objective: To measure the potentiation of GLP-1R signaling by this compound in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human GLP-1R (hGLP-1R)
-
Cell culture medium and reagents
-
GLP-1 (7-36) amide
-
This compound
-
A cAMP accumulation assay kit or a calcium flux assay kit
Procedure (cAMP Accumulation Assay):
-
Cell Seeding:
-
Seed the hGLP-1R expressing HEK293 cells in a 96-well plate and culture overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare a fixed, sub-maximal concentration of GLP-1.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the cells, followed by the fixed concentration of GLP-1.
-
Incubate for the time specified by the assay kit manufacturer.
-
-
Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the kit instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 for potentiation.
-
Conclusion
This compound is a promising small-molecule GLP-1R PAM for the potential treatment of obesity and type 2 diabetes. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on food intake, body weight, and GLP-1R signaling. Careful experimental design and adherence to established methodologies are crucial for obtaining reliable and reproducible data in the evaluation of this and similar therapeutic candidates.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Rat intracerebroventricular injection. [bio-protocol.org]
- 6. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Food intake behavior protocol [protocols.io]
Application Notes and Protocols for Glucose Tolerance Test Methodology with (R)-V-0219
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-V-0219 is a small molecule, orally active, positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] GLP-1R is a key target in the treatment of type 2 diabetes and obesity.[1][2] Endogenous GLP-1, an incretin hormone, potentiates glucose-dependent insulin secretion, inhibits glucagon release, slows gastric emptying, and reduces appetite.[2] As a PAM, this compound enhances the signaling of the endogenous GLP-1, offering a promising therapeutic strategy for metabolic disorders.[1][2]
These application notes provide a detailed protocol for performing an oral glucose tolerance test (OGTT) in a rodent model to evaluate the in vivo efficacy of this compound on glucose homeostasis. The OGTT is a widely used and standardized method to assess how quickly an organism can clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.[4]
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the GLP-1 receptor. Unlike direct agonists, PAMs do not activate the receptor on their own but potentiate the effects of the endogenous ligand, in this case, GLP-1. This modulation leads to an enhanced downstream signaling cascade upon GLP-1 binding.
The activation of the GLP-1R, a G-protein coupled receptor (GPCR), primarily involves the Gαs subunit.[5][6][7] This initiates a signaling cascade that includes the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6][7] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[5][8] These downstream effectors mediate the physiological effects of GLP-1, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[5][8]
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol is designed to assess the effect of this compound on glucose tolerance in mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
D-Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Animal scale
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
Procedure:
-
Animal Acclimation and Fasting:
-
House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Fast the animals for 6-16 hours prior to the OGTT. A 6-hour fast is often sufficient for mice and can reduce the risk of hypoglycemia.[9] Water should be available ad libitum.
-
-
Compound Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Thirty minutes before the glucose challenge, administer this compound or vehicle to the animals via oral gavage. The volume should be adjusted based on the animal's body weight (e.g., 5-10 mL/kg).
-
-
Baseline Blood Glucose Measurement (Time 0):
-
Just before the glucose administration, collect a small blood sample from the tail vein.
-
Measure the blood glucose concentration using a glucometer. This is the baseline (t=0) reading.
-
-
Glucose Administration:
-
Blood Sampling and Glucose Measurement:
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion curve for each animal using the trapezoidal rule.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUCs between the this compound treated group and the vehicle control group.
-
Data Presentation
The following table summarizes the expected outcomes based on preclinical studies of GLP-1R PAMs. The data represents a hypothetical study for illustrative purposes.
| Treatment Group | Dose (mg/kg) | Fasting Glucose (mg/dL) | Glucose AUC (0-120 min) | % Reduction in Glucose AUC vs. Vehicle |
| Vehicle | - | 105 ± 5 | 25000 ± 1500 | - |
| This compound | 1 | 102 ± 6 | 20000 ± 1200 | 20% |
| This compound | 3 | 98 ± 5 | 16250 ± 1000 | 35% |
| This compound | 10 | 95 ± 4 | 12500 ± 800 | 50% |
Data are presented as mean ± SEM.
Conclusion
The provided protocols and application notes offer a comprehensive guide for evaluating the in vivo efficacy of the GLP-1R positive allosteric modulator, this compound, using a rodent oral glucose tolerance test. The detailed methodology, along with the visualization of the underlying signaling pathway and experimental workflow, will aid researchers in the consistent and accurate assessment of this and similar compounds for the potential treatment of type 2 diabetes and obesity.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 4. Glucose Tolerance Test in Mice [bio-protocol.org]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GLP-1R Signaling and Functional Molecules in Incretin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Enantioselective Synthesis of (R)- and (S)-V-0219
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-0219, also known as compound 9, is a potent, orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), with potential applications in the treatment of type 2 diabetes and obesity.[1][2][3] The biological activity of V-0219 is stereospecific, with the (S)-enantiomer demonstrating oral efficacy in animal models.[1][2][4] This document provides detailed protocols for the enantioselective synthesis of both (R)- and (S)-V-0219, enabling further pharmacological investigation and development. The synthesis is accomplished via a convergent strategy, coupling a chiral piperidine moiety with a constant oxadiazole fragment.
Chemical Structures
| Compound | Structure |
| (S)-V-0219 | (S)-4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine |
| (R)-V-0219 | (R)-4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine |
Quantitative Data Summary
While specific yields for each enantiomer are not detailed in the primary literature, the following table summarizes the reported yield for a related analogue and the analytical method for determining enantiomeric purity.
| Reaction Step | Product | Yield (%) | Analytical Method |
| Coupling of piperidine-4-carboxamide and intermediate 11 | Compound 7 | 89 | Not Specified |
| Enantiomeric Excess (ee) Determination | (R)- and (S)-V-0219 | Not Specified | Chiral HPLC |
Table 1: Reported Yield for a V-0219 Analogue and Analytical Method for Enantiomeric Excess.[2]
Enantioselective Synthesis Workflow
The overall synthetic strategy for producing the enantiomers of V-0219 is depicted below. The process begins with the synthesis of the key intermediate, 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11 ). Concurrently, the chiral piperidine intermediates, (R)- and (S)-12 , are prepared from their respective enantiomerically pure precursors. The final step involves the coupling of these two fragments to yield the target enantiomers.
Figure 1: General workflow for the enantioselective synthesis of (R)- and (S)-V-0219.
Experimental Protocols
Protocol 1: Synthesis of 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11)
This protocol describes the synthesis of the key oxadiazole intermediate required for the final coupling step.
Step 1a: Synthesis of N'-Hydroxy-4-(trifluoromethyl)benzimidamide
-
To a solution of 4-(trifluoromethyl)benzonitrile (1 equiv) in absolute ethanol, add hydroxylamine hydrochloride (1.5 equiv) and sodium bicarbonate (2 equiv).
-
Reflux the reaction mixture for 15 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amidoxime.
Step 1b: Synthesis of 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11)
-
Dissolve the N'-hydroxy-4-(trifluoromethyl)benzimidamide (1 equiv) in 1,2-dichloroethane.
-
Add pyridine (1.2 equiv) to the solution.
-
Add chloroacetyl chloride (1.1 equiv) dropwise at 0 °C.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to afford compound 11 as a pale yellow oil.[2]
Protocol 2: Enantioselective Synthesis of (R)- and (S)-3-(Morpholinomethyl)piperidine (12)
This protocol outlines the preparation of the chiral piperidine intermediates starting from commercially available enantiopure materials. The procedure is identical for both enantiomers, starting from the corresponding (R) or (S) precursor.
Step 2a: Synthesis of (R)- or (S)-tert-Butyl 3-{[(methylsulfonyl)oxy]methyl}piperidine-1-carboxylate
-
Dissolve (R)- or (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add triethylamine (1.5 equiv).
-
Add methanesulfonyl chloride (1.2 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mesylate derivative, which can be used in the next step without further purification.
Step 2b: Synthesis of (R)- or (S)-tert-Butyl 3-(morpholinomethyl)piperidine-1-carboxylate
-
To a solution of the mesylate from the previous step (1 equiv) in acetonitrile, add morpholine (2 equiv) and potassium carbonate (3 equiv).
-
Heat the mixture to reflux and stir for 16 hours.
-
Cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Step 2c: Synthesis of (R)- or (S)-3-(Morpholinomethyl)piperidine (12)
-
Dissolve the Boc-protected piperidine from the previous step (1 equiv) in anhydrous dichloromethane.
-
Add trifluoroacetic acid (TFA) (20 equiv) at room temperature under an argon atmosphere.
-
Stir the reaction mixture for 16 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Remove residual TFA by azeotropic distillation with toluene (2x).
-
Dry the resulting residue under vacuum to yield the TFA salt of the desired chiral piperidine intermediate, which is used directly in the final coupling step.[2]
Protocol 3: Synthesis of (R)- and (S)-V-0219
This final protocol details the coupling of the oxadiazole and chiral piperidine intermediates to produce the target enantiomers.
-
To a solution of (R)- or (S)-3-(morpholinomethyl)piperidine (12 ) (1.1 equiv) in anhydrous acetonitrile, add cesium carbonate (Cs₂CO₃) (3 equiv).
-
Add a solution of 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11 ) (1 equiv) in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (Dichloromethane/Methanol gradient) to afford the final product, (R)- or (S)-V-0219.
Analytical Methods
Enantiomeric Excess (ee) Determination
The enantiomeric excess of the final products can be determined by chiral High-Performance Liquid Chromatography (HPLC).[1]
-
System: Agilent 1200 series or equivalent
-
Column: Chiralpak IA
-
Mobile Phase: 90/10 Hexane/Isopropanol
-
Detection: Diode array detector at 240 nm
Signaling Pathway of V-0219
V-0219 acts as a positive allosteric modulator of the GLP-1 receptor. Upon binding of the endogenous ligand GLP-1, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, potentiates glucose-stimulated insulin secretion from pancreatic β-cells. V-0219 enhances the signaling cascade initiated by GLP-1.
Figure 2: Simplified signaling pathway of GLP-1R modulation by V-0219.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of V-0219 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established analytical methodologies for the separation of enantiomers, using the hypothetical compound "V-0219" as a representative model. The protocols detailed below are based on widely accepted practices for chiral separations in the pharmaceutical industry and can be adapted for specific chiral molecules.[1][2][3]
The separation and quantification of enantiomers are critical in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[4][5] Regulatory agencies worldwide mandate the characterization of enantiomeric purity for chiral drug substances.[1][2] This document outlines protocols for three common and powerful techniques for chiral separation: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[3][6][7]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separation, offering high resolution and versatility.[2][8] The direct approach, utilizing a chiral stationary phase (CSP), is the most common method.[1][9] CSPs create a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[10]
1.1. Method Development and Screening
A systematic screening approach is essential for identifying the optimal CSP and mobile phase for a given pair of enantiomers.[11] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability.[10][12]
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| Chiral Stationary Phase (CSP) | Common Trade Names | Primary Interaction Mechanisms | Applicable Modes |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | π-π interactions, hydrogen bonding, steric hindrance | Normal Phase, Reversed-Phase, Polar Organic |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | π-π interactions, hydrogen bonding, steric hindrance | Normal Phase, Reversed-Phase, Polar Organic |
| Cellulose tris(4-methylbenzoate) | Chiralcel OJ | π-π interactions, dipole-dipole interactions | Normal Phase |
| Macrocyclic Glycopeptides (e.g., Teicoplanin) | Chirobiotic T | Hydrogen bonding, ionic interactions, inclusion complexation | Reversed-Phase, Polar Organic |
| Pirkle-type (e.g., Whelk-O 1) | Whelk-O 1 | π-π interactions, hydrogen bonding, dipole stacking | Normal Phase, Reversed-Phase |
1.2. Experimental Protocol: Chiral HPLC Method Development for V-0219
This protocol describes a general procedure for developing a chiral HPLC method.
1.2.1. Materials and Reagents
-
V-0219 racemic standard
-
HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)
-
Chiral columns from Table 1 (e.g., Chiralpak AD-H, Chiralcel OD-H)
1.2.2. Instrumentation
-
HPLC system with a UV detector or Mass Spectrometer (MS)
1.2.3. Sample Preparation
-
Dissolve V-0219 in the initial mobile phase to a concentration of approximately 1 mg/mL.
1.2.4. Chromatographic Conditions (Screening)
-
Columns: As listed in Table 1 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phases (Normal Phase):
-
n-Hexane/IPA (90:10, v/v)
-
n-Hexane/EtOH (90:10, v/v)
-
For basic analytes, add 0.1% DEA. For acidic analytes, add 0.1% TFA.[9]
-
-
Mobile Phases (Reversed-Phase):
-
ACN/Water with 0.1% TFA
-
MeOH/Water with 0.1% TFA
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength for V-0219
-
Injection Volume: 5-10 µL
1.2.5. Method Optimization
-
If partial separation is observed, optimize the mobile phase composition by varying the ratio of the organic modifier.
-
Evaluate the effect of different alcohol modifiers (e.g., IPA, EtOH).
-
Adjust the concentration of the acidic or basic additive to improve peak shape and resolution.
-
Optimize the column temperature to enhance selectivity.
1.3. Data Presentation
The results of the screening and optimization should be summarized in a table for easy comparison.
Table 2: Example Data for Chiral HPLC Separation of V-0219 Enantiomers
| CSP | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralpak AD-H | n-Hexane/IPA (90:10) + 0.1% DEA | 8.5 | 10.2 | 2.1 |
| Chiralcel OD-H | n-Hexane/EtOH (85:15) + 0.1% TFA | 6.3 | 7.1 | 1.8 |
| Chirobiotic T | ACN/Water (60:40) + 0.1% TFA | 12.1 | 13.5 | 1.9 |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[4][13] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[4]
2.1. Experimental Protocol: Chiral SFC Method Development for V-0219
2.1.1. Materials and Reagents
-
V-0219 racemic standard
-
SFC-grade CO₂
-
Co-solvents: Methanol, Ethanol, Isopropanol
-
Additives: DEA, TFA
2.1.2. Instrumentation
-
SFC system with a UV detector or MS
2.1.3. Sample Preparation
-
Dissolve V-0219 in the co-solvent to a concentration of approximately 1 mg/mL.
2.1.4. Chromatographic Conditions (Screening)
-
Columns: Polysaccharide-based CSPs are highly effective in SFC.[13]
-
Mobile Phase: CO₂/Co-solvent gradient (e.g., 5% to 40% co-solvent over 5-10 minutes)
-
Co-solvents to screen: Methanol, Ethanol, Isopropanol (with or without 0.1% additive)
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 100-150 bar
-
Column Temperature: 35-40 °C
-
Detection: UV at a suitable wavelength
2.1.5. Method Optimization
-
Once a promising co-solvent is identified, optimize the separation using an isocratic mobile phase.[13]
-
Fine-tune the percentage of the co-solvent to achieve optimal resolution.
-
Vary the back pressure and temperature to further improve the separation.
Table 3: Example Data for Chiral SFC Separation of V-0219 Enantiomers
| CSP | Co-solvent (% in CO₂) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralpak AD-H | Methanol (15%) | 2.1 | 2.8 | 2.5 |
| Chiralcel OD-H | Ethanol (20%) + 0.1% DEA | 3.5 | 4.2 | 2.2 |
| Whelk-O 1 | Isopropanol (10%) | 1.8 | 2.5 | 2.8 |
Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent.[14][15] Separation is achieved by adding a chiral selector to the background electrolyte (BGE).[14] Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[15][16]
3.1. Experimental Protocol: Chiral CE Method Development for V-0219
3.1.1. Materials and Reagents
-
V-0219 racemic standard
-
Buffers (e.g., phosphate, borate)
-
Chiral selectors (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Deionized water
3.1.2. Instrumentation
-
Capillary electrophoresis system with a UV detector
3.1.3. Sample Preparation
-
Dissolve V-0219 in the BGE or water to a concentration of 0.1-1 mg/mL.
3.1.4. Electrophoretic Conditions (Screening)
-
Capillary: Fused-silica, 50 µm i.d., effective length 40-60 cm
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 and pH 7.0
-
Chiral Selector: Screen various cyclodextrins (e.g., 10-20 mM) added to the BGE.
-
Voltage: 15-25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic (e.g., 50 mbar for 5 seconds)
-
Detection: UV at a suitable wavelength
3.1.5. Method Optimization
-
Optimize the type and concentration of the chiral selector.
-
Vary the pH of the BGE to alter the charge of the analyte and the selector.
-
Adjust the applied voltage and capillary temperature to improve resolution and analysis time.
Table 4: Example Data for Chiral CE Separation of V-0219 Enantiomers
| Chiral Selector (in 50 mM Phosphate Buffer, pH 2.5) | Migration Time (min) - Enantiomer 1 | Migration Time (min) - Enantiomer 2 | Resolution (Rs) | | :--- | :--- | :--- | :--- | :--- | | 15 mM β-cyclodextrin | 9.8 | 10.5 | 1.9 | | 20 mM Hydroxypropyl-β-cyclodextrin | 7.2 | 8.1 | 2.4 | | 10 mM Sulfated-β-cyclodextrin | 11.5 | 12.8 | 2.8 |
Method Validation
Once a suitable separation method is developed, it must be validated to ensure it is fit for its intended purpose.[1] Key validation parameters include:
-
Specificity: The ability to resolve the enantiomers from each other and from any impurities.
-
Linearity: The response is proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. selvita.com [selvita.com]
- 5. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromedia.org [chromedia.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 16. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of (R)-V-0219
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of (R)-V-0219, a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R).
Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles. Each section presents a potential issue, its possible causes, and recommended solutions.
Issue 1: Low Aqueous Solubility of this compound
Observation: You are observing low and inconsistent concentrations of this compound in dissolution studies, leading to poor absorption.
| Possible Cause | Recommended Solution |
| High Lipophilicity: The molecular structure of V-0219 suggests it may be poorly soluble in aqueous solutions. | Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area-to-volume ratio, which can enhance the dissolution rate.[1][2] |
| Formulation with Excipients: Utilize solubility-enhancing excipients such as surfactants, cyclodextrins, or co-solvents in your formulation.[1][3] | |
| Salt Formation: Investigate the formation of different salt forms of this compound to identify a version with improved solubility and dissolution characteristics.[3] | |
| Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.[1] | Solid-State Characterization: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify and characterize the crystalline form of your this compound batch. |
| Amorphous Solid Dispersions (ASDs): Create an ASD of this compound with a hydrophilic polymer to prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[4] |
Issue 2: High First-Pass Metabolism
Observation: In vivo pharmacokinetic studies show low systemic exposure of this compound despite adequate dissolution.
| Possible Cause | Recommended Solution |
| Extensive Hepatic Metabolism: this compound may be rapidly metabolized by cytochrome P450 enzymes in the liver. | In Vitro Metabolic Stability Assays: Use human liver microsomes or hepatocytes to determine the metabolic stability of this compound and identify the major metabolizing enzymes. |
| Prodrug Approach: Design a prodrug of this compound that masks the metabolic site. The prodrug should be converted to the active compound in systemic circulation.[2] | |
| Co-administration with Inhibitors: In preclinical studies, co-administer this compound with a known inhibitor of the identified metabolizing enzyme to confirm the extent of first-pass metabolism. (Note: This is an experimental approach and not for therapeutic use). | |
| Gut Wall Metabolism: Metabolism may occur in the intestinal wall before the compound reaches the portal circulation. | Caco-2 Permeability and Metabolism Studies: Utilize Caco-2 cell monolayers to simultaneously assess intestinal permeability and metabolism. |
Issue 3: Poor Intestinal Permeability
Observation: In vitro cell-based assays (e.g., Caco-2) indicate low apparent permeability (Papp) for this compound.
| Possible Cause | Recommended Solution |
| Efflux Transporter Substrate: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells. | Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux. |
| Co-dosing with Efflux Inhibitors: In the Caco-2 model, co-dose this compound with known P-gp inhibitors (e.g., verapamil) to see if permeability increases. | |
| Low Passive Diffusion: The physicochemical properties of the molecule may not be optimal for passive diffusion across the intestinal epithelium. | Lipid-Based Formulations: Formulate this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs). These can enhance absorption through the lymphatic pathway and bypass the portal circulation.[2][5] |
| Permeation Enhancers: Include safe and effective permeation enhancers in the formulation to transiently open tight junctions between intestinal cells. (Note: This approach requires careful safety evaluation).[6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is the R-enantiomer of V-0219, a small molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), being investigated for the treatment of obesity-associated diabetes.[7][8][9] Like many small molecule drugs, its effectiveness when taken orally can be limited by factors such as poor solubility, extensive first-pass metabolism, and low intestinal permeability, which collectively reduce its oral bioavailability.[10]
Q2: What are the key physicochemical properties of V-0219 that might affect its oral bioavailability?
A2: While specific data for this compound is limited, the structure of V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) suggests a relatively high molecular weight and lipophilicity, which can contribute to low aqueous solubility.[7]
Q3: Are there any existing data on the oral activity of V-0219 or its enantiomers?
A3: Yes, the (S)-enantiomer of V-0219 has been shown to be orally active in animal models, improving glucose handling in fatty diabetic Zucker rats after intragastric administration.[7][11] This suggests that achieving oral bioavailability for the enantiomers of V-0219 is feasible.
Q4: What in vitro models are recommended for assessing the oral bioavailability of this compound?
A4: A combination of in vitro models is recommended for a comprehensive assessment:
-
Aqueous Solubility Studies: To determine the intrinsic solubility at different pH values.
-
Dissolution Testing: To evaluate the release rate from various formulations.
-
In Vitro Permeability Assays: Using models like Caco-2 or PAMPA to predict intestinal absorption.[12]
-
Metabolic Stability Assays: Employing human liver microsomes or S9 fractions to estimate the extent of first-pass metabolism.[12]
Q5: What are the critical parameters to measure in an in vivo pharmacokinetic study for this compound?
A5: Key pharmacokinetic parameters to determine after oral and intravenous administration include:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Half-life)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Absolute Oral Bioavailability (F%) [13]
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate of efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure TEER to ensure monolayer integrity. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound solution in transport buffer to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound solution in transport buffer to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Follow the same incubation and sampling procedure as for A-B permeability, but collect samples from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of this compound.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) with cannulated jugular veins for blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 1 mg/kg) in a suitable vehicle via the tail vein.
-
Oral (PO) Group: Administer a single oral gavage dose of this compound (e.g., 10 mg/kg) in a suitable formulation.
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.
-
Bioavailability Calculation:
-
Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 10. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
GLP-1R PAM In Vivo Studies: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulators (PAMs) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your in vivo experiments with GLP-1R PAMs.
Pharmacokinetics and Bioavailability
Question 1: My orally administered GLP-1R PAM shows low or inconsistent efficacy in vivo, despite demonstrating high potency in vitro. What are the potential causes and how can I troubleshoot this?
Answer:
This is a common challenge, as in vitro potency does not always translate to in vivo efficacy, primarily due to pharmacokinetic (PK) issues. Here are the likely culprits and troubleshooting steps:
-
-
Troubleshooting:
-
Formulation Strategies: Experiment with different formulation strategies, such as the use of permeation enhancers, lipid-based formulations, or complexation agents to improve absorption.[3]
-
Salt Form Selection: Investigate different salt forms of your compound, as this can significantly impact solubility and absorption.
-
PK Studies: Conduct formal pharmacokinetic studies to determine the oral bioavailability (F%). This involves comparing plasma concentrations after oral and intravenous (IV) administration.
-
-
-
Rapid Metabolism and Clearance: The compound may be rapidly metabolized by the liver (first-pass metabolism) or quickly cleared from circulation.[4][5]
-
Troubleshooting:
-
Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the animal species you are using for your in vivo studies. This will help identify metabolic liabilities.
-
Co-administration with Metabolism Inhibitors: In preclinical models, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine if rapid metabolism is the primary reason for low exposure.
-
Structural Modification: If specific metabolic "hotspots" are identified, medicinal chemistry efforts can be directed to modify the compound at those positions to block or slow down metabolism.
-
-
-
High Plasma Protein Binding: If your PAM is highly bound to plasma proteins, the free (unbound) fraction available to interact with the GLP-1R will be low, reducing its efficacy.
-
Troubleshooting:
-
Plasma Protein Binding Assay: Determine the fraction of your compound bound to plasma proteins in the species being studied.
-
Structure-Property Relationship Studies: If protein binding is excessively high, medicinal chemistry efforts may be needed to reduce lipophilicity or alter other physicochemical properties to decrease protein binding.
-
-
Summary of Pharmacokinetic Parameters for Selected GLP-1R PAMs
| Compound | Animal Model | Administration Route | Oral Bioavailability (%) | Key Findings | Reference |
| LSN3318839 | CD1 Mice | Oral & IV | 26% | Rapid absorption and moderate bioavailability. | [6] |
| SD Rats | Oral & IV | 45% | Higher bioavailability compared to mice. | [6] | |
| (S)-V-0219 | Fatty Zucker Rats | Intragastric | Orally active | Demonstrated oral efficacy in improving glucose handling. | [7][8] |
| Danuglipron | Primates | Oral | Dose-proportional increases in systemic exposure | Increased insulin levels in primates but not rodents due to a species-specific binding pocket. | [4] |
Specificity and Off-Target Effects
Question 2: How can I confirm that the observed in vivo effects of my PAM are specifically mediated by GLP-1R activation?
Answer:
Demonstrating on-target activity is crucial. Here are several strategies to confirm that the effects of your PAM are mediated through the GLP-1R:
-
Use of GLP-1R Knockout (KO) Models: The gold standard for confirming on-target activity is to test your PAM in GLP-1R KO mice. The physiological effects observed in wild-type mice should be absent in the KO mice.[7]
-
Co-administration with a GLP-1R Antagonist: Administering a known GLP-1R antagonist, such as exendin(9-39), prior to or along with your PAM should block the PAM's effects.[7] If the effects persist, they are likely off-target.
-
Dose-Response Relationship: Establish a clear dose-response relationship for the observed effects. On-target effects should typically show a saturable, dose-dependent response.
-
In Vitro Selectivity Profiling: Screen your compound against a panel of other receptors, particularly other GPCRs, to identify potential off-target interactions.[7][8]
Experimental Workflow for Validating On-Target GLP-1R PAM Activity
Caption: Workflow for confirming on-target GLP-1R PAM activity in vivo.
Biased Agonism and Signaling
Question 3: My GLP-1R PAM shows a signaling profile in vitro that is biased towards G-protein activation over β-arrestin recruitment. What are the in vivo implications of this, and how can I investigate them?
Answer:
Biased agonism is an exciting area of GLP-1R pharmacology with significant therapeutic potential.[9][10][11][12][13][14][15] A PAM that is biased towards G-protein signaling (e.g., cAMP production) and away from β-arrestin recruitment may offer a more sustained therapeutic effect with a reduced side-effect profile.[13][16]
-
Potential In Vivo Implications:
-
Reduced Receptor Desensitization and Internalization: β-arrestin is a key player in receptor desensitization and internalization.[17] A PAM that does not strongly engage β-arrestin may lead to more prolonged signaling from the cell surface, potentially enhancing its therapeutic effect over time.[16]
-
Improved Therapeutic Window: Some of the side effects of GLP-1R agonists, such as nausea, are thought to be mediated, at least in part, by β-arrestin signaling. A biased PAM might therefore have a better side-effect profile.
-
Disconnect Between In Vitro Potency and In Vivo Efficacy: A biased agonist might appear less potent in some in vitro assays but show enhanced efficacy in vivo due to reduced desensitization.[16]
-
-
How to Investigate Biased Agonism In Vivo:
-
Chronic Dosing Studies: Compare the effects of your biased PAM with a non-biased agonist or PAM in a chronic dosing regimen. A biased PAM may show sustained or even improved efficacy over time, whereas a non-biased compound might lead to tachyphylaxis (tolerance).
-
Pharmacodynamic (PD) Studies: Measure downstream markers of G-protein signaling (e.g., plasma insulin, blood glucose) and compare the duration of action of biased versus non-biased modulators.
-
Behavioral Studies: Assess side effects like nausea and vomiting in relevant animal models (e.g., ferret, shrew) to see if your biased PAM offers an improved safety profile.
-
GLP-1R Signaling Pathways
Caption: Biased agonism at the GLP-1R favoring the G-protein pathway.
In Vivo Model Selection and Experimental Protocols
Question 4: I need to set up an in vivo study to test the efficacy of my GLP-1R PAM on glucose control. Can you provide a standard protocol for an oral glucose tolerance test (OGTT) in mice?
Answer:
Certainly. An oral glucose tolerance test (OGTT) is a fundamental experiment to assess how a compound affects glucose metabolism. Here is a detailed protocol adapted from standard procedures.[1][11][18][19]
Detailed Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model:
-
Use standard mouse strains like C57BL/6J.
-
For studies on diabetes, consider using diabetic models like db/db mice or diet-induced obese (DIO) mice.[20]
-
House animals individually during the experiment to prevent cross-contamination of treatments and to accurately measure food intake if required.
-
-
Acclimatization and Fasting:
-
Allow mice to acclimate to the experimental room for at least one week.
-
Fast the mice for 5-6 hours before the test. An overnight fast (16-18 hours) can also be used, but may induce a more pronounced stress response and hypoglycemia.[19] Ensure free access to water during the fasting period.
-
-
Compound Administration:
-
Prepare your GLP-1R PAM in a suitable vehicle (e.g., saline, PBS, or a specific formulation vehicle).
-
Administer the PAM via the desired route (e.g., oral gavage) at a predetermined time before the glucose challenge (e.g., 30-60 minutes). A vehicle control group must be included.
-
-
Baseline Blood Glucose Measurement (t=0):
-
Gently restrain the mouse.
-
Make a small incision at the tip of the tail with a sterile scalpel or lancet.
-
Gently "milk" the tail to obtain a small drop of blood.
-
Measure the blood glucose concentration using a calibrated glucometer and record this as the baseline (t=0) reading.
-
-
Glucose Challenge:
-
Administer a 20% glucose solution (in sterile water or saline) via oral gavage.
-
The standard dose is 2 g of glucose per kg of body weight (2g/kg). The volume to administer is typically 10 µL per gram of body weight.[18]
-
-
Post-Challenge Blood Glucose Measurements:
-
Collect blood from the tail vein at specific time points after the glucose gavage.
-
Standard time points are 15, 30, 60, 90, and 120 minutes.[19]
-
For each time point, gently remove the clot from the initial tail incision to obtain a fresh drop of blood.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion for each mouse.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the AUCs between the vehicle and PAM-treated groups. A significant reduction in AUC indicates improved glucose tolerance.
-
Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)
References
- 1. researchgate.net [researchgate.net]
- 2. AI-Driven Design of GLP-1R PAMs - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of biased agonism mediated by dual agonists of the GLP-1 and glucagon receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. Evaluating biased agonism of glucagon-like peptide-1 (GLP-1) receptors to improve cellular bioenergetics: A systematic review [pubmed.ncbi.nlm.nih.gov]
- 14. The GLP-1R as a model for understanding and exploiting biased agonism in next-generation medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The therapeutic potential of GLP‐1 receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disconnect between signalling potency and in vivo efficacy of pharmacokinetically optimised biased glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Meal-Anticipatory Glucagon-Like Peptide-1 Secretion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vmmpc.org [vmmpc.org]
- 19. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
(R)-V-0219 Technical Support Center: Solubility and Formulation Guidance
Welcome to the technical support center for (R)-V-0219. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is the (R)-enantiomer of V-0219, a potent, orally active small molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4][5][6] As a PAM, it enhances the signaling of the endogenous GLP-1 peptide.[1][3] The racemic mixture of V-0219 has shown an oral bioavailability of approximately 39% in rats with a plasma half-life of about 3 hours.[3][7] The hydrochloride salt form of this compound is suggested to have better water solubility and stability.
Q2: What are the main challenges when formulating this compound?
A2: Like many small molecules in drug discovery, this compound may present solubility challenges in aqueous solutions, which is a common hurdle for oral drug development.[8] Ensuring adequate solubility and stability in the desired formulation vehicle is critical for achieving consistent results in both in vitro and in vivo experiments.
Q3: What are some recommended solvents for dissolving this compound?
A3: Based on available data for the racemic V-0219, Dimethyl Sulfoxide (DMSO) is an effective solvent. For in vivo studies, co-solvents and vehicle systems are typically required.
Q4: Can I use the hydrochloride salt of this compound to improve solubility?
A4: Yes, salt forms of compounds are a common strategy to enhance aqueous solubility and dissolution rates. The hydrochloride salt of this compound is expected to have improved water solubility compared to the freebase.
Troubleshooting Formulation Issues
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer | The aqueous solubility of this compound is likely low. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. Perform serial dilutions in your aqueous buffer, ensuring the final concentration of the organic solvent is low and compatible with your assay. 3. Consider using a formulation with solubilizing excipients such as PEG300, Tween-80, or cyclodextrins. |
| Inconsistent results in animal studies | Poor drug absorption due to suboptimal formulation. This can be caused by precipitation of the compound in the gastrointestinal tract. | 1. Ensure the formulation is a clear, homogenous solution or a stable suspension before administration. 2. Consider using a lipid-based formulation or a solid dispersion to improve oral bioavailability. 3. Verify the stability of your formulation over the duration of the experiment. |
| Difficulty achieving the desired concentration for in vivo studies | The solubility of this compound in a simple vehicle may be limited. | 1. Use a multi-component vehicle system to improve solubility. See the detailed protocols below for examples. 2. Gently warm the solution and use sonication to aid dissolution, but be mindful of potential degradation. Always check for stability. |
Experimental Protocols & Data
In Vivo Formulation Protocols for V-0219 (Racemate)
The following are example protocols for preparing V-0219 for in vivo experiments. These can serve as a starting point for formulating this compound. It is recommended to always prepare formulations fresh on the day of use.
| Formulation Vehicle | Protocol | Resulting Concentration |
| 10% DMSO in Corn Oil | 1. Prepare a stock solution of V-0219 in DMSO. 2. Add the DMSO stock solution to corn oil to achieve the final desired concentration and a 10% DMSO volume. 3. Mix thoroughly to ensure a homogenous solution/suspension. | ≥ 2.08 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | 1. Prepare a stock solution of V-0219 in DMSO. 2. To the DMSO stock, add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add saline to reach the final volume and mix until a clear solution is formed. | ≥ 2.08 mg/mL |
| 10% DMSO in 20% SBE-β-CD in Saline | 1. Prepare a stock solution of V-0219 in DMSO. 2. Add the DMSO stock to a 20% solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline. 3. Mix until a clear solution is obtained. | ≥ 2.08 mg/mL |
Data adapted from MedChemExpress for V-0219 (racemate).[9] Researchers should perform their own validation for this compound.
Visualizing Key Pathways and Workflows
GLP-1 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the GLP-1 receptor. The binding of GLP-1 to its receptor activates Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and subsequent downstream effects, including insulin secretion.
Caption: GLP-1R signaling pathway with this compound potentiation.
General Workflow for Solubility Testing
A systematic approach is crucial for determining the optimal solvent and formulation for this compound.
References
- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 5. docta.ucm.es [docta.ucm.es]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 9. medchemexpress.com [medchemexpress.com]
minimizing off-target effects of (R)-V-0219
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of (R)-V-0219, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] While studies have reported no significant off-target activities for the parent compound V-0219, it is crucial to employ rigorous experimental design to ensure that observed effects are specifically due to the modulation of GLP-1R.[3][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is the (R)-enantiomer of V-0219, which acts as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] As a PAM, it enhances the receptor's response to its endogenous ligand, GLP-1. The primary application of this compound is in research related to obesity-associated diabetes.[1]
Q2: What are off-target effects and why should I be concerned?
A2: Off-target effects occur when a compound interacts with proteins other than its intended target, potentially leading to misinterpretation of experimental results, cellular toxicity, or other unintended biological consequences.[8][9] Minimizing these effects is critical for obtaining reliable and reproducible data.
Q3: Have any off-target effects been reported for this compound?
A3: The initial discovery and characterization of V-0219, the parent compound, did not identify any significant off-target activities.[3][4][5][6][7] Both the (R) and (S) enantiomers were found to have similar efficacy in in vitro assays.[3][4] However, the absence of detected off-target effects in specific assays does not preclude their existence in different biological contexts or at higher concentrations. Therefore, it is best practice to perform experiments to control for potential off-target effects.
Q4: What are the initial steps to minimize potential off-target effects of this compound?
A4: To minimize the risk of off-target effects, you should:
-
Determine the optimal concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect in your specific experimental system.
-
Use appropriate controls: Always include vehicle-only controls in your experiments.
-
Confirm target expression: Ensure that your cell lines or tissues express GLP-1R.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Inconsistent or unexpected phenotypic results.
If you observe a phenotype that is not consistent with known GLP-1R signaling, it may be due to an off-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps:
-
Perform a Dose-Response Experiment: Determine the EC50 of this compound for your desired phenotype. If the effect is only observed at concentrations significantly higher than the on-target EC50, it may be an off-target effect.
-
Use an Orthogonal Control: Employ a structurally unrelated GLP-1R PAM. If this compound recapitulates the phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: Use siRNA or CRISPR/Cas9 to knockdown or knockout GLP-1R in your cells.[8] If the phenotype induced by this compound is still present in the absence of the target receptor, it is likely an off-target effect.
Issue 2: Observed cellular toxicity.
Unexplained cellular toxicity could be a result of off-target interactions.
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations.
-
Compare with a Control Cell Line: Test the cytotoxicity of this compound in a cell line that does not express GLP-1R. If toxicity is observed in both cell lines, it is likely an off-target effect.
-
Rescue Experiment: If a downstream effector of GLP-1R signaling is known to be involved in cell viability, attempt to rescue the toxic phenotype by modulating that effector.
Data Presentation
Careful documentation of experimental parameters is key to understanding and minimizing off-target effects. Use the following table to record and compare your dose-response data.
| Parameter | This compound | Control Compound 1 | Control Compound 2 |
| Compound Name | This compound | e.g., Liraglutide | e.g., Inactive Analog |
| Mechanism of Action | GLP-1R PAM | GLP-1R Agonist | Inactive |
| On-Target EC50 (nM) | Your Data | Your Data | N/A |
| Phenotypic EC50 (nM) | Your Data | Your Data | N/A |
| Cytotoxicity CC50 (µM) | Your Data | Your Data | Your Data |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity
Objective: To determine the effective concentration range of this compound for GLP-1R activation.
Methodology:
-
Cell Culture: Plate cells expressing GLP-1R (e.g., HEK293-GLP-1R) in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO).
-
Treatment: Treat cells with varying concentrations of this compound in the presence of a low concentration of GLP-1.
-
Assay: Measure the downstream signaling of GLP-1R, such as cAMP accumulation or intracellular calcium flux.
-
Data Analysis: Plot the response against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 2: GLP-1R Knockdown using siRNA
Objective: To confirm that the observed effect of this compound is dependent on its target, GLP-1R.
Methodology:
-
siRNA Transfection: Transfect cells with a validated siRNA targeting the GLP-1R mRNA or a non-targeting control siRNA.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein depletion.
-
Verification of Knockdown: Confirm the reduction of GLP-1R expression by qRT-PCR or Western blot.
-
Compound Treatment: Treat the knockdown and control cells with an effective concentration of this compound.
-
Phenotypic Analysis: Measure the phenotype of interest and compare the response between the GLP-1R knockdown and control cells.
Visualizations
GLP-1R Signaling Pathway
Caption: Simplified GLP-1R signaling pathway.
Experimental Workflow for Target Validation
Caption: Workflow for validating on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dosage for (R)-V-0219 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of (R)-V-0219 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the (R)-enantiomer of V-0219, a potent, orally active small molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] As a PAM, it enhances the receptor's response to its endogenous ligand, GLP-1. The primary mechanism of action involves the potentiation of GLP-1R signaling, which is known to play a crucial role in glucose homeostasis and appetite regulation.[1] V-0219 is being investigated for its therapeutic potential in obesity-associated diabetes.[1][2][3][4]
Q2: Is there any in vivo data available for this compound?
Currently, published in vivo studies have focused on the (S)-enantiomer of V-0219.[5][6] While both (R)- and (S)-enantiomers have been shown to have similar efficacy in in vitro assays, in vivo data for this compound is not yet available in the public domain.[5][6]
Q3: How can I determine a starting dose for this compound in my animal studies without direct in vivo data?
Due to the lack of direct in vivo data for this compound, a careful approach to dose determination is required. Here are some guiding principles:
-
Leverage In Vitro Data: Since the in vitro potency of both enantiomers is similar, you can use the effective concentrations from in vitro studies as a starting point for dose-range finding studies in vivo.[5][6]
-
Consider Stereoisomer Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ significantly in vivo.[7][8][9][10][11] It is possible that the (R)- and (S)-enantiomers of V-0219 have different pharmacokinetic profiles. Therefore, it is crucial to perform a pilot pharmacokinetic study for this compound to understand its half-life, bioavailability, and clearance.
-
Start with a Dose-Range Finding Study: Begin with a wide range of doses in a small number of animals to establish a preliminary safety and efficacy profile. This will help in identifying the maximum tolerated dose (MTD) and a potential therapeutic window.
-
Reference Data from the (S)-Enantiomer: The dosage information for (S)-V-0219 can serve as a preliminary reference. However, it should be used with caution due to potential pharmacokinetic differences.
Data Presentation: In Vivo Data for (S)-V-0219
The following tables summarize the available quantitative data for the (S)-enantiomer of V-0219 from animal studies. This data can be used as a reference point when designing studies for the (R)-enantiomer, keeping in mind the potential for different pharmacokinetic and pharmacodynamic properties.
Table 1: (S)-V-0219 Efficacy in Glucose Handling Studies in Rats [5][6]
| Animal Model | Administration Route | Dose (mg/kg) | Effect |
| Wistar rats | Intraperitoneal (ip) | 0.04 and 0.2 | Improved glucose handling |
| Fatty Zucker rats | Intragastric (oral) | 0.4 | Orally active, improved glucose handling |
Table 2: (S)-V-0219 Efficacy in Food Intake Studies in Rats [5][6]
| Animal Model | Administration Route | Dose (µg/kg) | Effect |
| Wistar rats | Intracerebroventricular (icv) | 0.1, 0.5, and 5 | Reduced feeding |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
This protocol provides a general guideline for the oral administration of this compound. Specific details may need to be optimized based on the vehicle and animal model.
-
Preparation:
-
Accurately weigh the animal to determine the correct dose volume.
-
Prepare the dosing solution of this compound in a suitable vehicle. Common vehicles for oral gavage include water, saline, or a suspension agent like 0.5% carboxymethylcellulose.[12] Ensure the formulation is homogenous.
-
Use a sterile, ball-tipped gavage needle of the appropriate size for the animal.[13][14]
-
-
Procedure:
Protocol 2: Intraperitoneal Injection in Rodents
-
Preparation:
-
Accurately weigh the animal to determine the correct injection volume.
-
Prepare a sterile solution of this compound for injection.
-
Use a sterile syringe and an appropriate gauge needle (e.g., 25-27 gauge for mice).
-
-
Procedure:
-
Properly restrain the animal to expose the lower abdominal area.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate briefly to ensure no blood or other fluid is drawn into the syringe.
-
Inject the solution smoothly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the animal post-injection.
-
Mandatory Visualizations
Caption: GLP-1R Signaling Pathway with this compound.
Caption: Workflow for Dosage Optimization.
Troubleshooting Guides
Issue 1: High variability in animal response to this compound.
-
Possible Cause: Inconsistent formulation.
-
Solution: Ensure the compound is fully dissolved or evenly suspended in the vehicle before each administration. Prepare fresh formulations regularly.
-
-
Possible Cause: Inaccurate dosing technique.
-
Solution: Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, IP injection). Verify the accuracy of dosing volumes.
-
-
Possible Cause: Animal stress.
-
Solution: Acclimatize animals to handling and the dosing procedure to minimize stress-induced variability.[15]
-
Issue 2: Unexpected toxicity or adverse effects.
-
Possible Cause: Dose is too high.
-
Solution: Re-evaluate the dose based on the MTD determined in the dose-range finding study. Consider reducing the dose or the frequency of administration.
-
-
Possible Cause: Vehicle toxicity.
-
Solution: Run a vehicle-only control group to assess any adverse effects of the vehicle itself.
-
-
Possible Cause: Off-target effects.
-
Solution: While V-0219 has shown a good selectivity profile, it's important to monitor for unexpected clinical signs and conduct histopathology on major organs if significant toxicity is observed.[1]
-
Issue 3: Poor oral bioavailability.
-
Possible Cause: Formulation issues.
-
Solution: The solubility and stability of the compound in the formulation can significantly impact absorption. Consider using different vehicles or formulation strategies to improve solubility.
-
-
Possible Cause: First-pass metabolism.
-
Solution: Enantiomers can have different metabolic fates.[7] A pharmacokinetic study will help determine the extent of first-pass metabolism for this compound.
-
-
Possible Cause: P-glycoprotein (P-gp) efflux.
-
Solution: Investigate if this compound is a substrate for efflux transporters like P-gp, which can limit its absorption.
-
Issue 4: Difficulty with oral gavage procedure.
-
Possible Cause: Incorrect technique.
-
Possible Cause: Animal distress.
-
Solution: Handle animals gently and ensure they are properly restrained to minimize movement and risk of injury.[14]
-
-
Possible Cause: Regurgitation or aspiration.
References
- 1. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Chirality and pharmacokinetics: an area of neglected dimensionality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. chiral pharmacokinetic | PPTX [slideshare.net]
- 11. Chiral pharmacokinetics and inversion of enantiomers of a new quinoxaline topoisomerase IIbeta poison in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. instechlabs.com [instechlabs.com]
- 15. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
Technical Support Center: Troubleshooting cAMP Assays with Allosteric Modulators
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when performing cyclic AMP (cAMP) assays with allosteric modulators. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to refine your experimental conditions and ensure robust, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My putative Positive Allosteric Modulator (PAM) shows no effect on the agonist dose-response curve. What are the potential causes and solutions?
A lack of potentiation by a PAM can stem from several factors, ranging from suboptimal assay conditions to the intrinsic properties of the modulator itself.
Troubleshooting Steps:
-
Confirm Target Engagement: It is crucial to first verify that the PAM is interacting with the target receptor. Consider performing binding assays or a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.[1]
-
Optimize Agonist Concentration: The effect of a PAM is highly dependent on the concentration of the orthosteric agonist used.[2][3] A common practice is to use an agonist concentration at its EC20 (a concentration that produces 20% of its maximum effect). This low level of stimulation provides a larger window to observe potentiation.
-
Assess for "Probe Dependence": The modulatory effect of an allosteric ligand can be dependent on the specific orthosteric agonist used.[4] Test the PAM against a panel of different agonists for your receptor of interest.
-
Check Compound Solubility: Poor solubility is a frequent reason for a compound's apparent inactivity.[1] Visually inspect your compound stock and dilutions for any signs of precipitation. It's also important to optimize the DMSO concentration in your final assay buffer, keeping it as low as possible to avoid solvent effects.[1]
-
Review Assay Kinetics: Ensure that the incubation time is sufficient for the system to reach equilibrium.[5] The optimal incubation time can vary depending on the cell line, receptor, and ligands, so it may be necessary to perform a time-course experiment.
I'm observing a rightward shift in the agonist dose-response curve with my putative PAM. Isn't this characteristic of a Negative Allosteric Modulator (NAM)?
While a rightward shift is typically associated with NAMs, this observation with a potential PAM could indicate a few different phenomena.
Troubleshooting Steps:
-
Investigate "Silent Allosteric Modulator" (SAM) Activity: The compound could be a SAM that binds to the allosteric site but doesn't affect the agonist's efficacy on its own. However, it may be competing with an endogenous PAM present in the assay system (e.g., in serum).
-
Consider Partial Agonism or Biased Signaling: The modulator might be a partial agonist at the allosteric site or could be promoting a signaling pathway that indirectly antagonizes the cAMP pathway being measured.[2][6] Consider testing the compound in other functional assays (e.g., β-arrestin recruitment) to explore biased signaling.
-
Re-evaluate Compound Identity and Purity: Ensure the correct compound was used and that its purity is acceptable. Impurities could have antagonistic effects.
My putative Negative Allosteric Modulator (NAM) is increasing the agonist's effect. What's happening?
This counterintuitive result, where a supposed NAM potentiates the agonist response, points towards a mischaracterization of the compound or complex pharmacology.
Troubleshooting Steps:
-
Re-classify as a PAM: The most straightforward explanation is that the compound is a Positive Allosteric Modulator (PAM), not a NAM.[4] You should proceed with characterizing it as a PAM.
-
Probe Dependence: As with PAMs, the effect of a NAM can be dependent on the orthosteric agonist used.[4] The NAM might decrease the efficacy of one agonist but, in a less common scenario, could potentially increase the efficacy of another.
-
Examine for Intrinsic Agonist Activity: The compound might be an "ago-allosteric modulator" (or Ago-PAM), possessing its own agonist activity in addition to modulating the orthosteric ligand.[4][7] Test the compound in the absence of an orthosteric agonist to determine if it has intrinsic efficacy.
I'm seeing intrinsic activity with my allosteric modulator in the absence of an orthosteric agonist. How should I interpret this?
Intrinsic activity of an allosteric modulator indicates it is an "ago-allosteric modulator."[4][7]
Interpretation and Characterization:
-
Ago-PAMs: If the modulator increases the basal signaling, it is likely an ago-PAM.[4] It's important to titrate the compound alone to determine its EC50 for this intrinsic activity and compare it to its modulatory effects in the presence of an agonist.
-
Inverse Agonism: If the modulator decreases basal signaling (in a system with constitutive activity), it may be an inverse agonist acting at the allosteric site.[4] This is a known property of some NAMs.[4]
-
Cell Line-Dependent Effects: The level of constitutive receptor activity can vary between cell lines, which will influence the observable intrinsic activity of a modulator.[4] It may be beneficial to test the compound in different cell lines with varying receptor expression levels.
My assay results are inconsistent with a low signal-to-noise ratio. How can I optimize my assay conditions?
Poor assay performance can be caused by several factors. A systematic optimization of your assay parameters is key to improving data quality.
Optimization Strategies:
-
Cell Density and Passage Number: Both cell density and passage number can significantly impact the performance of cell-based assays.[8][9]
-
Cell Density: Titrate the number of cells per well to find the optimal density that provides a robust signal without being excessive, which can sometimes lead to a decrease in the assay window.[8]
-
Passage Number: Use cells with a consistent and low passage number, as high-passage cells can exhibit altered growth rates, morphology, and protein expression.
-
-
Phosphodiesterase (PDE) Inhibitors: The inclusion of a PDE inhibitor, such as IBMX, is often necessary to prevent the degradation of cAMP and ensure its accumulation for detection.[5][10] The optimal concentration of the PDE inhibitor should be determined for your specific cell line and assay conditions.
-
Incubation Time and Temperature: The incubation time should be sufficient to allow the reaction to reach equilibrium.[5] Perform a time-course experiment to determine the optimal incubation period. Maintain a consistent temperature throughout the assay, as temperature fluctuations can affect enzyme kinetics.
-
Reagent Quality and Preparation: Ensure all reagents, including buffers, media, and assay kits, are of high quality and prepared correctly.
Quantitative Data Summary
The following tables summarize the expected effects of different allosteric modulators on the dose-response curve of an orthosteric agonist in a cAMP assay.
Table 1: Effects of a Positive Allosteric Modulator (PAM)
| Parameter | Agonist Alone | Agonist + PAM | Expected Change |
| EC50 | 10 nM | 2 nM | Decrease (Leftward shift) |
| Emax | 100% | 120% | Increase or No Change |
Table 2: Effects of a Negative Allosteric Modulator (NAM)
| Parameter | Agonist Alone | Agonist + NAM | Expected Change |
| EC50 | 10 nM | 50 nM | Increase (Rightward shift) |
| Emax | 100% | 70% | Decrease |
Table 3: Effects of an Ago-PAM (with Intrinsic Activity)
| Parameter | Vehicle | Ago-PAM Alone | Agonist Alone | Agonist + Ago-PAM |
| cAMP Level | Basal | Increased | Agonist Max | Potentiated Max |
| EC50 | N/A | N/A | 10 nM | < 10 nM |
Experimental Protocols
General Protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is a general guideline and should be optimized for your specific receptor, cell line, and allosteric modulator.
Materials:
-
Cells expressing the GPCR of interest
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase Inhibitor (e.g., 0.5 mM IBMX)
-
Orthosteric Agonist
-
Allosteric Modulator
-
HTRF cAMP Assay Kit (e.g., LANCE® Ultra cAMP Kit)
-
Low-volume, white 384-well plates
Procedure:
-
Cell Preparation:
-
Culture cells to 70-90% confluency.
-
Wash cells with PBS and detach them (e.g., using a non-enzymatic cell dissociation solution).
-
Resuspend cells in assay buffer at the optimized cell density.
-
-
Assay Plate Preparation:
-
Add the allosteric modulator at various concentrations to the appropriate wells.
-
Add the orthosteric agonist at its EC20 (for PAMs) or in a full dose-response range (for NAMs) to the wells.
-
-
Cell Dispensing:
-
Dispense the cell suspension into the wells of the 384-well plate.
-
-
Incubation:
-
Cover the plate and incubate for the predetermined optimal time (e.g., 30 minutes) at room temperature.[7]
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer and detection reagents (Eu-cAMP and ULight-anti-cAMP) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using an HTRF-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data using a non-linear regression model to determine EC50 and Emax values.
-
Visualizations
Caption: GPCR-cAMP signaling with allosteric modulator interaction.
Caption: A logical workflow for troubleshooting unexpected outcomes.
Caption: Experimental workflow for a typical HTRF cAMP assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
Technical Support Center: Overcoming Poor Pharmacokinetics of GLP-1R PAMs
Welcome to the technical support center for researchers and drug development professionals working with Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulators (PAMs). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the challenges associated with the preclinical and clinical development of GLP-1R PAMs, with a focus on overcoming their traditionally poor pharmacokinetic profiles.
Troubleshooting Guides
This section addresses common issues encountered during the development and experimental use of GLP-1R PAMs.
Issue 1: Low Potency or Lack of Efficacy in In Vitro Assays
Question: My GLP-1R PAM shows lower than expected potency or no activity in my in vitro cAMP or insulin secretion assays. What are the possible causes and how can I troubleshoot this?
Answer:
Low potency or a lack of efficacy in in vitro assays is a frequent challenge. Here’s a step-by-step guide to troubleshoot this issue:
-
Confirm Compound Integrity and Solubility:
-
Purity and Identity: Verify the purity and chemical identity of your PAM using methods like LC-MS and NMR. Impurities or degradation can significantly impact activity.
-
Solubility: Poor solubility in assay buffer can lead to an underestimation of potency.
-
Action: Determine the aqueous solubility of your compound. If it's low, consider using a co-solvent like DMSO (typically not exceeding 0.5% final concentration) or formulating the compound with solubilizing excipients.[1] Always test the vehicle control to rule out any effects of the solvent itself.
-
-
-
Assay Conditions and Controls:
-
Cell Line and Receptor Expression: Ensure the cell line you are using (e.g., HEK293, CHO, INS-1) expresses the human GLP-1R at sufficient levels.
-
Orthosteric Agonist Concentration: The potency of a PAM is dependent on the concentration of the orthosteric agonist (e.g., GLP-1).
-
Action: Determine the EC20 (the concentration of the orthosteric agonist that gives 20% of its maximal effect) for GLP-1 in your assay system. Run PAM concentration-response curves at this fixed EC20 concentration of GLP-1.[2]
-
-
Positive and Negative Controls:
-
Action: Include a known GLP-1R agonist (e.g., GLP-1, liraglutide) as a positive control to ensure the assay is performing correctly. A vehicle-only group will serve as your negative control.
-
-
-
Mechanism of Action:
-
Covalent Modification: Some GLP-1R PAMs, such as BETP and Compound 2, are electrophilic and act by covalently modifying a cysteine residue (Cys347) in the third intracellular loop of the GLP-1R.[2][3]
-
Action: If you suspect your PAM may act via this mechanism, test its activity in cells expressing a C347A mutant GLP-1R. A loss of activity with the mutant receptor would support a covalent mechanism.[2]
-
-
Biased Signaling: PAMs can exhibit "stimulus bias," potentiating one signaling pathway (e.g., cAMP) more than another (e.g., β-arrestin recruitment or ERK phosphorylation).[4][5][6]
-
Action: If you are not seeing activity in a cAMP assay, consider evaluating other signaling pathways to determine if your PAM is a biased modulator.
-
-
-
Experimental Workflow Diagram:
Troubleshooting workflow for low PAM potency.
Issue 2: Poor In Vivo Pharmacokinetics (e.g., low bioavailability, short half-life)
Question: My GLP-1R PAM shows good in vitro potency, but it has poor pharmacokinetic properties in animal models. What strategies can I employ to improve this?
Answer:
Improving the in vivo pharmacokinetic profile of a GLP-1R PAM is a critical step in its development. Here are several strategies to consider:
-
Chemical Modifications:
-
Increase Metabolic Stability: The short half-life of many small molecules is due to rapid metabolism.
-
Action: Introduce metabolic "soft spots" to direct metabolism towards less critical parts of the molecule or block sites of metabolism with groups like fluorine.
-
-
Enhance Solubility and Permeability: These are key for oral absorption.
-
Action: Modify the structure to optimize the balance between lipophilicity and hydrophilicity (LogP/LogD). Prodrug approaches can also be used to transiently increase lipophilicity for better membrane permeation.[1]
-
-
Reduce Electrophilicity: For PAMs that act as covalent modifiers, high reactivity can lead to off-target effects and poor stability.
-
Action: Fine-tune the electrophilicity of the reactive group to be selective for the target cysteine on the GLP-1R without being overly reactive with other nucleophiles in the body.
-
-
-
Formulation Strategies:
-
Oral Delivery Systems: Overcoming the challenges of oral delivery for peptides and some small molecules is an active area of research.[7][8]
-
Sustained Release Formulations: For injectable PAMs, extending the duration of action is desirable.
-
Action: Consider formulating the PAM in a long-acting injectable depot system.
-
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Action: Develop a PK/PD model to understand the relationship between the concentration of the PAM in the plasma and its pharmacological effect.[11] This can help in designing more effective dosing regimens and identifying the key PK parameters to optimize.
-
-
Logical Relationship Diagram:
Strategies to improve PAM pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: What are the main signaling pathways activated by the GLP-1 receptor?
A1: The GLP-1R is a G protein-coupled receptor (GPCR) that primarily couples to Gαs.[12] Upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12][13] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[12][13] These pathways are crucial for glucose-dependent insulin secretion. The GLP-1R can also signal through other pathways, including β-arrestin recruitment, which can lead to receptor internalization and downstream signaling events like ERK phosphorylation.[4][6]
Signaling Pathway Diagram:
Q2: What is the difference between an ago-PAM and a pure PAM?
A2: A pure PAM has no intrinsic efficacy on its own and only potentiates the effect of an orthosteric agonist. An ago-PAM , on the other hand, has some level of agonist activity on its own in addition to its ability to potentiate the orthosteric agonist. Compound 2 is an example of an ago-allosteric modulator of the GLP-1R.[4]
Q3: Are there any clinically approved GLP-1R PAMs?
A3: As of late 2025, there are no clinically approved small-molecule GLP-1R PAMs. However, several are in preclinical and clinical development. The development of oral small-molecule GLP-1R agonists and PAMs is a major focus of research in the field of diabetes and obesity treatment.[14][15][16]
Quantitative Data Summary
The following tables summarize key in vitro potency data for selected GLP-1R PAMs.
Table 1: In Vitro Potency of Selected GLP-1R PAMs in cAMP Assays
| Compound | Cell Line | Orthosteric Agonist | EC50 | Reference |
| BETP | HEK293 | GLP-1(9-36)-NH2 (EC20) | ~1 µM | [2] |
| Compound 2 | HEK-GLP-1R | None (ago-PAM) | 4.4 µM | [4] |
| Compound 19 | HEK293 | GLP-1(9-36)-NH2 | 5 nM | [3] |
| DA-15864 | CHO | None (ago-PAM) | 163 nM | [3] |
Table 2: In Vitro Potency of Selected GLP-1R PAMs in Insulin Secretion Assays
| Compound | Cell Line/Islets | Conditions | Effect | Reference |
| BETP | Mouse Islets | High Glucose + GLP-1(9-36)-NH2 | Potentiates Insulin Secretion | [2] |
| Compound 2 | BRIN-BD11 cells | High Glucose | Stimulates Insulin Secretion | [3] |
| Compound 19 | Rat Islets | High Glucose + GLP-1(9-36)-NH2 | Improves Insulin Secretion | [3] |
| V-0219 (Compound 9) | INS-1 β-cells | High Glucose + GLP-1 | Potentiates Insulin Secretion | [17] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is for measuring the effect of a GLP-1R PAM on cAMP production in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human GLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
GLP-1 (orthosteric agonist)
-
Test PAM
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)
-
96- or 384-well white plates
Procedure:
-
Cell Plating: Seed the GLP-1R expressing cells into the assay plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test PAM and a fixed EC20 concentration of GLP-1 in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the phosphodiesterase inhibitor to all wells and incubate. c. Add the compound dilutions (PAM + GLP-1) to the wells. Include controls: vehicle, GLP-1 alone, and a known PAM if available. d. Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the PAM concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Experimental Workflow Diagram:
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is for assessing the effect of a GLP-1R PAM on insulin secretion from pancreatic beta-cells or isolated islets.
Materials:
-
INS-1 cells or isolated rodent/human pancreatic islets
-
Culture medium for beta-cells or islets
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
GLP-1 (orthosteric agonist)
-
Test PAM
-
Insulin ELISA kit
-
24- or 48-well plates
Procedure:
-
Cell/Islet Culture: Culture INS-1 cells or islets in the appropriate medium.
-
Pre-incubation: a. Wash the cells/islets with KRB buffer containing low glucose. b. Pre-incubate in low glucose KRB for 1-2 hours to allow insulin secretion to return to basal levels.
-
Stimulation: a. Replace the pre-incubation buffer with KRB buffer containing low or high glucose, with or without GLP-1 and the test PAM. b. Include appropriate controls (low glucose, high glucose, high glucose + GLP-1). c. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the cell/islet number or protein content. Compare the insulin secretion in the presence of the PAM to the control conditions.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular insights into ago-allosteric modulation of the human glucagon-like peptide-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide GLP-1 receptor agonists: From injection to oral delivery strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancements In GLP-1 Analog Formulation Development Overcoming Challenges In Oral Delivery [drugdeliveryleader.com]
- 9. researchgate.net [researchgate.net]
- 10. bioengineer.org [bioengineer.org]
- 11. Pharmacokinetic/Pharmacodynamic Modeling of GLP-1 in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Frontiers | GLP-1R in diabetes mellitus: from basic discovery to therapeutics development [frontiersin.org]
- 15. Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
potential for tachyphylaxis with (R)-V-0219
Technical Support Center: (R)-V-0219
This technical support guide is intended for researchers, scientists, and drug development professionals working with the hypothetical compound this compound. The following information is based on the presumed mechanism of this compound as a G-protein coupled receptor (GPCR) agonist and provides guidance on the potential for tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a consideration for this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For a GPCR agonist like this compound, this can occur due to receptor desensitization or downregulation, leading to diminished efficacy. It is a critical factor to consider in both in vitro and in vivo experimental designs.
Q2: What are the common molecular mechanisms underlying tachyphylaxis for GPCR agonists?
A2: The primary mechanisms include:
-
Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface and making it unavailable for further stimulation.
-
Downregulation: Prolonged agonist exposure can lead to the lysosomal degradation of internalized receptors, reducing the total number of receptors.
Q3: How can I determine if my experimental system is developing tachyphylaxis to this compound?
A3: A common method is to compare dose-response curves. Generate a curve in a naive system (first-time drug exposure) and compare it to a curve generated in a system that has been pre-treated with this compound. A rightward shift in the EC50 or a decrease in the Emax of the pre-treated system suggests tachyphylaxis.
Troubleshooting Guide
Q: We are observing a diminished response to this compound in our cell-based assay after repeated applications. What could be the cause and how can we troubleshoot it?
A: This is a classic sign of potential tachyphylaxis. Here are some steps to investigate and mitigate the issue:
-
Confirm Tachyphylaxis:
-
Experiment: Perform a desensitization assay. Treat one group of cells with a fixed concentration of this compound for a set period (e.g., 1-4 hours) and a control group with a vehicle. Then, wash the cells and perform a full dose-response analysis on both groups.
-
Expected Outcome: If tachyphylaxis is occurring, the pre-treated group will show a reduced maximal response (lower Emax) and/or a higher EC50 value compared to the control group.
-
-
Investigate the Mechanism:
-
Receptor Internalization: Use immunofluorescence or flow cytometry to visualize or quantify the surface expression of the target GPCR before and after treatment with this compound. A decrease in surface receptor levels would indicate internalization.
-
Signaling Pathway Components: Use Western blotting to probe for changes in the levels or phosphorylation status of key signaling proteins like GRKs or β-arrestin.
-
-
Experimental Adjustments:
-
Washout Periods: If your experimental design allows, introduce washout periods between drug applications to allow for receptor resensitization. The required duration of this washout period will need to be determined empirically.
-
Lower Concentrations: If possible, use the lowest effective concentration of this compound to minimize receptor desensitization.
-
Alternative Agonists: If available, test other agonists for the same receptor that may have different propensities for inducing tachyphylaxis.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a cAMP Assay
This table illustrates the effect of pre-treatment with this compound on its subsequent efficacy, a hallmark of tachyphylaxis.
| Group | Pre-treatment (4 hours) | EC50 (nM) | Emax (% of Control Max Response) |
| Control | Vehicle | 10.2 | 100% |
| Test | 1 µM this compound | 58.7 | 65% |
Experimental Protocols
Protocol: In Vitro Tachyphylaxis Assessment via cAMP Assay
This protocol describes a method to quantify tachyphylaxis by measuring the accumulation of cyclic AMP (cAMP), a common second messenger for Gs-coupled GPCRs.
-
Cell Culture: Plate HEK293 cells stably expressing the target GPCR in 96-well plates and grow to 80-90% confluency.
-
Pre-treatment:
-
Aspirate the growth medium.
-
Add serum-free medium containing either vehicle (e.g., 0.1% DMSO) for the control group or a specified concentration of this compound (e.g., 1 µM) for the test group.
-
Incubate for a pre-determined time (e.g., 4 hours) at 37°C.
-
-
Washout:
-
Aspirate the pre-treatment medium.
-
Gently wash the cells three times with warm, serum-free medium to remove all traces of this compound.
-
-
Stimulation:
-
Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the appropriate wells to generate a dose-response curve.
-
Incubate for 30 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA).
-
Measure cAMP levels using a plate reader.
-
-
Data Analysis:
-
Normalize the data (e.g., to the maximum response of the control group).
-
Plot the dose-response curves and calculate the EC50 and Emax values for both the control and pre-treated groups using a non-linear regression model (e.g., four-parameter logistic fit).
-
Visualizations
Caption: GPCR Tachyphylaxis Signaling Pathway.
Caption: Experimental Workflow for Tachyphylaxis Assay.
Validation & Comparative
Comparative Guide to the GLP-1R Activity of (R)-V-0219 and Other Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of the novel GLP-1R positive allosteric modulator (PAM), (R)-V-0219, against leading GLP-1R agonists: Semaglutide, Liraglutide, and Tirzepatide. The data presented is intended to offer an objective overview to aid in research and drug development efforts targeting the GLP-1 receptor.
In Vitro Activity Comparison
The following table summarizes the in vitro potency and efficacy of this compound and selected GLP-1R agonists from various functional assays. It is important to note that this compound acts as a PAM, enhancing the effect of the endogenous ligand (GLP-1), while the others are direct agonists. Direct comparison of EC50 values should be interpreted with this distinction in mind.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Calcium Flux (potentiation of GLP-1) | HEK cells expressing hGLP-1R | EC50 | 10 nM | [1][2] |
| Semaglutide | cAMP Accumulation | CHO cells expressing hGLP-1R | EC50 | ~0.09 nM | [3] |
| cAMP Accumulation | BHK cells with hGLP-1R and luciferase reporter | EC50 | 16.2 pM | [4] | |
| Liraglutide | cAMP Accumulation | CHO cells expressing hGLP-1R | EC50 | Data not consistently reported in pM/nM range in reviewed literature | |
| Tirzepatide | cAMP Accumulation | HEK293 cells expressing hGLP-1R | EC50 | 0.934 nM | [5] |
| GTPγS Binding | HEK293 cell membranes with hGLP-1R | EC50 | 0.617 nM | [6] | |
| GTPγS Binding | HEK293 cell membranes with hGLP-1R | Emax | 51% (relative to GLP-1) | [6] |
GLP-1R Signaling Pathway
Activation of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a G-protein coupled receptor, primarily initiates downstream signaling through the Gαs subunit, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors mediate the primary physiological effects of GLP-1R activation, including enhanced glucose-stimulated insulin secretion from pancreatic β-cells. Additionally, GLP-1R can signal through Gαq and β-arrestin pathways, although the Gαs/cAMP pathway is considered predominant.
Experimental Workflow for GLP-1R Agonist Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a novel GLP-1R agonist or modulator. This process involves a series of assays to determine the compound's potency and efficacy in activating the receptor and eliciting a physiological response.
Detailed Experimental Protocols
Intracellular Calcium Flux Assay (FLIPR-Based)
This protocol is designed to measure changes in intracellular calcium concentration in response to GLP-1R activation using a Fluorescent Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 cells stably expressing the human GLP-1R (or other suitable cell line).
-
Black, clear-bottom 384-well microplates.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Probenecid solution (if required for the cell line to prevent dye leakage).
-
Test compounds (this compound, GLP-1, and other agonists) at various concentrations.
-
Positive control (e.g., a known GLP-1R agonist).
-
Negative control (vehicle).
Procedure:
-
Cell Plating: Seed the GLP-1R expressing cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, typically by dissolving the dye concentrate in the assay buffer. Probenecid may be added at this stage if necessary.
-
Remove the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, protected from light.
-
-
Compound Plate Preparation: Prepare a separate 384-well plate with serial dilutions of the test compounds, including this compound (in the presence of a fixed concentration of GLP-1 to assess potentiation), and control agonists.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for a specified time (e.g., 10-20 seconds).
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Immediately following compound addition, record the change in fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the dose-response curves and determine the EC50 and Emax values for each compound. For this compound, the EC50 will represent its potency in enhancing the GLP-1-mediated calcium response.
cAMP Accumulation Assay (HTRF-Based)
This protocol describes the measurement of intracellular cyclic AMP (cAMP) levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method to assess Gαs-coupled receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GLP-1R.
-
White, low-volume 384-well microplates.
-
HTRF cAMP assay kit.
-
Stimulation buffer.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds and controls.
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in stimulation buffer containing a PDE inhibitor.
-
Assay Protocol:
-
Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add 5 µL of the test compound dilutions (including this compound with GLP-1, and other agonists) or controls to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the HTRF cAMP-d2 conjugate to all wells.
-
Add 5 µL of the HTRF anti-cAMP cryptate conjugate to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and use a cAMP standard curve to convert these ratios to cAMP concentrations. Plot the dose-response curves and determine the EC50 and Emax values.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines the measurement of insulin secretion from pancreatic β-cells (e.g., INS-1E cells or primary islets) in response to glucose stimulation, and its modulation by GLP-1R agonists.[7]
Materials:
-
INS-1E cells or isolated pancreatic islets.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA.
-
Low glucose KRBH (e.g., 2.8 mM glucose).
-
High glucose KRBH (e.g., 16.7 mM glucose).
-
Test compounds and controls.
-
Insulin ELISA kit.
Procedure:
-
Cell Culture and Pre-incubation:
-
Culture INS-1E cells or islets to the desired confluency or recovery state.
-
Wash the cells twice with a glucose-free buffer.
-
Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add low glucose KRBH (basal condition) or high glucose KRBH (stimulated condition), both containing the test compounds (e.g., this compound with GLP-1, or other agonists) or vehicle control.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Supernatant Collection: After the incubation, carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the insulin secretion data to the total protein content or cell number in each well. Plot the dose-response curves for the potentiation of glucose-stimulated insulin secretion and determine the EC50 and Emax values for each compound.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicasande.com.uy [clinicasande.com.uy]
- 5. Tirzepatide | Dual GIP/GLP-1 agonist | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. GLP-1 receptor agonist protects glucose-stimulated insulin secretion in pancreatic β-cells against lipotoxicity via PPARδ/UCP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomers of GLP-1R Modulator V-0219 Demonstrate Comparable In Vitro Efficacy
A comparative analysis of the in vitro efficacy of (R)-V-0219 and (S)-V-0219, enantiomers of the novel small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), reveals a nearly identical functional potency in key cellular assays.[1][2] Both molecules enhance the receptor's response to its natural ligand, GLP-1, a critical mechanism in glucose homeostasis and a therapeutic target for type 2 diabetes and obesity.[1][3][4]
In Vitro Efficacy Comparison
The in vitro activities of this compound and (S)-V-0219 were primarily assessed through calcium flux assays in human embryonic kidney (HEK) cells stably expressing the human GLP-1 receptor (hGLP-1R) and in insulin secretion assays using pancreatic cell lines.
Calcium Flux Assay
In HEK cells expressing hGLP-1R, both enantiomers demonstrated the ability to potentiate calcium fluxes.[1][2] Quantitative analysis revealed that this compound and (S)-V-0219 exhibit the same efficacy, with an EC50 value of 10 nM.[1][2] This indicates that both molecules are equally potent in enhancing the GLP-1R-mediated intracellular calcium response.
Insulin Secretion Assay
Further investigation into their effects on a key physiological response downstream of GLP-1R activation showed that both enantiomers similarly potentiate GLP-1-stimulated insulin secretion in the human pancreatic cell line EndoC-βH1 under high glucose conditions.[1][2] A comparable profile was also observed in rat INS-1E insulinoma cells.[2]
| Assay | Cell Line | Parameter | This compound | (S)-V-0219 | GLP-1 (Reference) |
| Calcium Flux | HEK cells expressing hGLP-1R | EC50 | 10 nM | 10 nM | 45 nM |
| Insulin Secretion | EndoC-βH1 (human pancreatic) | Potentiation of GLP-1 stimulated secretion | Similar to (S)-V-0219 | Similar to this compound | - |
| Insulin Secretion | INS-1E (rat insulinoma) | Profile at low glucose | Similar to (S)-V-0219 and GLP-1 | Similar to this compound and GLP-1 | - |
Experimental Protocols
Calcium Flux Assay in HEK cells stably expressing hGLP-1R
HEK cells stably expressing the hGLP-1R were used to assess the ability of the compounds to potentiate calcium fluxes. The cells were stimulated with varying concentrations of the enantiomers (0.1 nM) in the presence of GLP-1. The resulting intracellular calcium mobilization was measured to determine the dose-dependent potentiation of the GLP-1R activation. The EC50 values were calculated from the dose-response curves.[1][2]
Insulin Secretion Assay in EndoC-βH1 and INS-1E cells
The potentiation of insulin secretion was evaluated in the stable human pancreatic cell line EndoC-βH1 and the rat insulinoma cell line INS-1E. The cells were incubated with the compounds in the presence of GLP-1 under both high and low glucose concentrations to assess glucose-dependent effects. The amount of insulin secreted into the media was quantified using a commercial ELISA kit.[2]
Visualizing the Mechanism and Workflow
GLP-1R Signaling Pathway
The glucagon-like peptide-1 receptor (GLP-1R) is a G-protein coupled receptor. Upon binding of its agonist, such as GLP-1, it primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This activation also leads to the mobilization of intracellular calcium, a key second messenger in insulin secretion. V-0219 and its enantiomers act as positive allosteric modulators, enhancing the signal transduction upon agonist binding.
Experimental Workflow for In Vitro Efficacy Testing
The general workflow for assessing the in vitro efficacy of this compound and (S)-V-0219 involves cell culture, compound treatment, and subsequent measurement of a biological response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
V-0219 vs. Peptidic GLP-1 Agonists: A Head-to-Head Comparison for Researchers
In the landscape of therapeutics for type 2 diabetes and obesity, glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a cornerstone.[1][2][3][4][5] Traditionally dominated by injectable peptidic agonists, the field is witnessing the rise of novel small-molecule agents that offer the potential for oral administration.[2][3][6] This guide provides a head-to-head comparison of V-0219, a novel small-molecule positive allosteric modulator (PAM), with established peptidic GLP-1 agonists, offering researchers a comprehensive overview of their distinct mechanisms and pharmacological profiles.
Mechanism of Action: A Fundamental Distinction
Peptidic GLP-1 agonists, such as liraglutide and semaglutide, are synthetic analogs of the native GLP-1 hormone.[7] They bind to the orthosteric site of the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR), directly mimicking the action of endogenous GLP-1 to stimulate insulin secretion, suppress glucagon release, delay gastric emptying, and reduce appetite.[1][7][8]
In contrast, V-0219 is an orally active, small-molecule positive allosteric modulator (PAM) of the GLP-1R.[6][8][9][10][11] It does not directly activate the receptor but instead binds to a distinct allosteric site. This binding enhances the receptor's response to endogenous GLP-1 or peptidic agonists, potentiating their therapeutic effects.[6][8] This key difference in mechanism underpins the unique pharmacological properties of V-0219.
In Vitro Pharmacology: Potentiation vs. Direct Agonism
The distinct mechanisms of V-0219 and peptidic GLP-1 agonists are evident in their in vitro pharmacological profiles. While peptidic agonists directly stimulate cAMP production, V-0219 enhances the cAMP response only in the presence of a GLP-1 agonist.
| Parameter | V-0219 | Peptidic GLP-1 Agonists (Typical) |
| Mechanism | Positive Allosteric Modulator (PAM) | Full or Partial Agonist |
| Direct Receptor Activation | No | Yes |
| Effect on cAMP Production | Potentiates GLP-1-induced cAMP accumulation | Directly stimulates cAMP accumulation |
| EC50 (in presence of GLP-1) | Potentiation observed at subnanomolar concentrations[8] | Nanomolar to picomolar range |
In Vivo Efficacy: Preclinical Evidence
Preclinical studies in rodent models have demonstrated the in vivo activity of orally administered V-0219 in improving glucose metabolism and reducing food intake.[6][8] These effects are dependent on the presence of an active GLP-1 system, as they are not observed in GLP-1R knockout mice.[8]
| Parameter | V-0219 (Oral) | Peptidic GLP-1 Agonists (Injectable) |
| Effect on Glucose Tolerance | Improves glucose handling in normal and diabetic rodents[8] | Significant improvement in glucose tolerance |
| Effect on Food Intake | Reduces food intake in rodents[8] | Substantial reduction in food intake and body weight |
| Route of Administration | Oral[9][10][11] | Subcutaneous injection[1][2][3] |
Experimental Protocols
cAMP Accumulation Assay
Objective: To measure the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to GLP-1R activation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GLP-1R are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. The growth medium is then replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment:
-
For Peptidic Agonists: Cells are treated with increasing concentrations of the peptidic GLP-1 agonist.
-
For V-0219: Cells are treated with a fixed, sub-maximal concentration of GLP-1 in the presence of increasing concentrations of V-0219. A control group with V-0219 alone is also included.
-
-
Incubation: Plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated using non-linear regression.
In Vivo Oral Glucose Tolerance Test (oGTT)
Objective: To evaluate the effect of a compound on glucose disposal after an oral glucose challenge.
Methodology:
-
Animal Model: Male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice) are used.
-
Acclimatization and Fasting: Animals are acclimatized to handling and then fasted overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: V-0219 is administered orally (p.o.) via gavage at a predetermined time before the glucose challenge. Peptidic agonists are administered via subcutaneous (s.c.) injection. A vehicle control group is included.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure blood glucose levels (t=0).
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg) is administered orally to all animals.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control.
Summary and Future Directions
V-0219 represents a novel, orally available approach to modulating the GLP-1R system. Its mechanism as a PAM distinguishes it from traditional peptidic agonists, offering the potential for a different therapeutic profile, possibly with a lower risk of certain side effects associated with high, non-physiological levels of receptor activation. The development of V-0219 and other small-molecule GLP-1R modulators highlights a promising avenue for the oral treatment of type 2 diabetes and obesity.[6][12] Further head-to-head clinical studies will be crucial to fully elucidate the comparative efficacy and safety of V-0219 relative to the established class of peptidic GLP-1 receptor agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The development of an oral GLP-1 receptor agonist for the management of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. docta.ucm.es [docta.ucm.es]
Validating the Allosteric Mechanism of (R)-V-0219: A Comparative Guide for Researchers
A detailed analysis of (R)-V-0219, a novel positive allosteric modulator of the Glucagon-Like Peptide-1 Receptor (GLP-1R), is presented below. This guide provides a comprehensive comparison with other known GLP-1R allosteric modulators, supported by experimental data and detailed protocols to assist researchers in the fields of pharmacology and drug development.
This compound is an enantiomer of the racemic compound V-0219, which has been identified as a potent, orally active positive allosteric modulator (PAM) of the GLP-1R.[1][2][3] Allosteric modulation of GLP-1R presents a promising therapeutic strategy for type 2 diabetes and obesity by enhancing the effects of the endogenous GLP-1 peptide.[4][5][6] This guide delves into the experimental validation of the allosteric mechanism of this compound, comparing its in vitro and in vivo pharmacological profile with its (S)-enantiomer and other notable GLP-1R PAMs.
In Vitro Characterization: Potency and Efficacy
The allosteric nature of this compound has been primarily validated through a series of in vitro assays demonstrating its ability to potentiate the activity of the endogenous ligand, GLP-1.
Calcium Flux Assay
A key indicator of GLP-1R activation is the mobilization of intracellular calcium. In HEK293 cells stably expressing the human GLP-1R, both this compound and its enantiomer, (S)-V-0219, demonstrated the ability to potentiate GLP-1-induced calcium fluxes.[1]
| Compound | EC50 (nM) | Potentiation of GLP-1 Response |
| This compound | 10 | Significant potentiation |
| (S)-V-0219 | 10 | Significant potentiation |
| GLP-1 | 45 | - |
Table 1: In vitro potency of V-0219 enantiomers in a calcium flux assay.[5]
cAMP Accumulation Assay
This compound has also been shown to enhance GLP-1-stimulated cyclic adenosine monophosphate (cAMP) production, a primary downstream signaling pathway of GLP-1R activation. The racemic V-0219 potentiated GLP-1-induced cAMP accumulation with a maximal effect observed at a concentration of 0.1 nM.[7]
Insulin Secretion Potentiation
In pancreatic β-cells, a crucial physiological function of GLP-1R activation is the potentiation of glucose-stimulated insulin secretion. The racemic V-0219 demonstrated a remarkable, subnanomolar potency in enhancing GLP-1-induced insulin secretion in the rat insulinoma cell line INS-1.[5]
| Compound | EC50 (nM) for Insulin Secretion Potentiation | Fold Potentiation |
| V-0219 (racemate) | 0.25 (in the presence of GLP-1) | 1.8-fold |
Table 2: Potentiation of GLP-1-induced insulin secretion by V-0219.[7]
In Vivo Efficacy: Glucose Homeostasis and Food Intake
The therapeutic potential of this compound and its counterparts has been evaluated in rodent models of diabetes and obesity.
Glucose Tolerance Tests
The (S)-enantiomer of V-0219 has been shown to be orally active and effective in improving glucose handling in rats.[3][5] While specific in vivo data for the (R)-enantiomer is less detailed in the primary publication, the comparable in vitro activity suggests a similar potential. The racemic V-0219 was also shown to improve glucose tolerance in diabetic fatty Zucker rats.[7]
Food Intake Studies
The racemic V-0219 was found to enhance the satiety-inducing effects of the GLP-1R agonist exendin-4, leading to a reduction in food intake in animal models.[5] This effect is consistent with the known role of GLP-1R signaling in the central nervous system to regulate appetite.
Comparative Analysis with Other GLP-1R PAMs
To provide a broader context, the pharmacological profile of this compound is compared with other well-characterized GLP-1R PAMs.
| Compound | Type | Key In Vitro Characteristics | Key In Vivo Effects |
| This compound | Non-covalent PAM | Potentiates GLP-1-induced calcium flux (EC50 = 10 nM) and insulin secretion. | Expected to improve glucose tolerance and reduce food intake. |
| LSN3160440 | Non-covalent PAM | Enhances potency and efficacy of GLP-1(9-36).[4] | In combination with GLP-1(9-36), elicits an insulinotropic effect.[8] |
| BETP | Covalent PAM | Potentiates GLP-1(9-36)-mediated cAMP signaling and insulin secretion.[9] | |
| PF-06372222 | Negative Allosteric Modulator (NAM) | Inhibits GLP-1R activity. |
Table 3: Comparative overview of selected GLP-1R allosteric modulators.
Experimental Protocols
To facilitate the replication and further investigation of the allosteric mechanism of this compound, detailed experimental methodologies are provided below.
Calcium Flux Assay Protocol
Objective: To measure the potentiation of GLP-1-induced intracellular calcium mobilization by this compound.
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with the assay buffer. This compound or other test compounds at various concentrations are added to the wells and incubated for a specified period (e.g., 10-15 minutes).
-
GLP-1 Stimulation: A sub-maximal concentration of GLP-1 (e.g., EC20 or EC50) is added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation). Data are typically recorded as relative fluorescence units (RFU).
-
Data Analysis: The potentiation of the GLP-1 response by this compound is calculated, and dose-response curves are generated to determine the EC50 value.
Insulin Secretion Assay Protocol
Objective: To assess the ability of this compound to potentiate GLP-1-stimulated insulin secretion from pancreatic β-cells.
-
Cell Culture: A suitable pancreatic β-cell line (e.g., INS-1E or MIN6) is cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and other necessary components (e.g., β-mercaptoethanol).
-
Cell Plating: Cells are seeded into 24-well plates and cultured to an appropriate density.
-
Pre-incubation: The culture medium is removed, and cells are washed with a low-glucose Krebs-Ringer Bicarbonate HEPES (KRBH) buffer. Cells are then pre-incubated in this low-glucose buffer for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with KRBH buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) and a fixed concentration of GLP-1, with or without varying concentrations of this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: The supernatant from each well is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: The potentiation of GLP-1-stimulated insulin secretion by this compound is calculated and dose-response curves are generated.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the GLP-1R signaling pathway, the experimental workflow for validating allosteric modulation, and the proposed mechanism of action for this compound.
Caption: GLP-1R signaling pathway and the role of this compound.
Caption: Experimental workflow for validating allosteric modulation.
Caption: Proposed allosteric mechanism of this compound.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Prearranged Positive Allosteric Modulators of the Glucagon‐like Peptide‐1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GLP1R PAM virtual screen. LSN3160440 Analogs. [doctortarget.com]
- 9. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
(R)-V-0219: A Comparative Analysis of Cross-Reactivity with Other GPCRs
(R)-V-0219 is a potent and orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the therapeutic management of type 2 diabetes and obesity. [1][2][3] As a PAM, this compound enhances the receptor's response to its endogenous ligand, GLP-1, thereby potentiating insulin secretion and improving glucose homeostasis.[2][3][4] This guide provides a comprehensive comparison of the cross-reactivity profile of this compound against a broad panel of other G-protein coupled receptors (GPCRs), supported by experimental data, to assist researchers and drug development professionals in evaluating its selectivity.
High Selectivity of this compound for the GLP-1 Receptor
Experimental evidence strongly indicates that this compound exhibits a high degree of selectivity for the GLP-1R with minimal off-target activity against other GPCRs. In a comprehensive screening panel, the racemic mixture V-0219 was tested for its ability to displace specific radioligands from a wide array of 54 different GPCRs. At a concentration of 10 µM, V-0219 demonstrated less than 50% inhibition of radioligand binding for all tested receptors, signifying a lack of significant interaction at the orthosteric binding sites of these off-target GPCRs.[4] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for unwanted side effects arising from interactions with other signaling pathways.
The enantiomers of V-0219, this compound and (S)-V-0219, have been shown to possess similar in vitro potency in activating calcium fluxes in cells expressing the human GLP-1R.[5] The remarkable selectivity of the parent compound, coupled with the similar efficacy of its enantiomers at the target receptor, underscores the specific and targeted nature of this molecule.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity data for V-0219 against a panel of 54 GPCRs. The data represents the percentage of inhibition of specific radioligand binding at a V-0219 concentration of 10 µM.
| Target Receptor Family | Target Receptor | Inhibition of Radioligand Binding by V-0219 (10 µM) |
| Adrenergic | α1 (non-selective) | <50% |
| α2 (non-selective) | <50% | |
| β1 | <50% | |
| β2 | <50% | |
| Dopaminergic | D1 | <50% |
| D2 | <50% | |
| D3 | <50% | |
| D4 | <50% | |
| D5 | <50% | |
| Serotonergic | 5-HT1A | <50% |
| 5-HT1B | <50% | |
| 5-HT1D | <50% | |
| 5-HT2A | <50% | |
| 5-HT2B | <50% | |
| 5-HT2C | <50% | |
| 5-HT3 | <50% | |
| 5-HT4 | <50% | |
| 5-HT5a | <50% | |
| 5-HT6 | <50% | |
| 5-HT7 | <50% | |
| Muscarinic | M1 | <50% |
| M2 | <50% | |
| M3 | <50% | |
| M4 | <50% | |
| M5 | <50% | |
| Histaminergic | H1 | <50% |
| H2 | <50% | |
| H3 | <50% | |
| H4 | <50% | |
| Opioid | δ (DOP) | <50% |
| κ (KOP) | <50% | |
| μ (MOP) | <50% | |
| Nociceptin (NOP) | <50% | |
| Cannabinoid | CB1 | <50% |
| CB2 | <50% | |
| GABAergic | GABAB | <50% |
| Glutamatergic | mGlu1 | <50% |
| mGlu2 | <50% | |
| mGlu3 | <50% | |
| mGlu4 | <50% | |
| mGlu5 | <50% | |
| mGlu6 | <50% | |
| mGlu7 | <50% | |
| mGlu8 | <50% | |
| Peptidergic | Angiotensin AT1 | <50% |
| Bradykinin B2 | <50% | |
| Cholecystokinin CCK1 | <50% | |
| Endothelin ETA | <50% | |
| Galanin GAL1 | <50% | |
| Neuropeptide Y Y1 | <50% | |
| Neurotensin NTS1 | <50% | |
| Somatostatin sst2 | <50% | |
| Other | Adenosine A1 | <50% |
| Adenosine A2A | <50% | |
| Adenosine A3 | <50% |
Note: The specific list of 54 GPCRs was part of a CEREP panel. The table above provides a representative, though not exhaustive, list of common GPCR families included in such panels. The key finding from the study is that for all 54 tested receptors, the inhibition was below 50%.
Experimental Protocols
The cross-reactivity of V-0219 was determined using radioligand binding assays. This standard method assesses the ability of a test compound to displace a known radiolabeled ligand that binds with high affinity to the target receptor.
Radioligand Binding Assay for GPCR Selectivity Panel
Objective: To determine the binding affinity of V-0219 to a panel of off-target GPCRs by measuring the displacement of a specific high-affinity radioligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing the GPCR of interest.
-
Specific radioligand for each GPCR target.
-
V-0219 (test compound).
-
Non-labeled competing ligand for determination of non-specific binding.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and proteinase inhibitors).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration close to its dissociation constant (Kd), and either V-0219 (at a final concentration of 10 µM) or vehicle control.
-
Determination of Non-Specific Binding: A separate set of wells is prepared containing the cell membranes, radioligand, and a high concentration of a known non-labeled competing ligand for the specific GPCR to determine non-specific binding.
-
Incubation: The plates are incubated for a sufficient time at a specific temperature (e.g., 60-120 minutes at room temperature or 37°C) to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition of specific binding by V-0219 is calculated using the following formula: % Inhibition = 100 * (1 - [(Total Binding with V-0219 - Non-Specific Binding) / (Total Binding with Vehicle - Non-Specific Binding)])
Visualizing Signaling and Experimental Workflow
To further illustrate the context of this compound's mechanism and the process of evaluating its selectivity, the following diagrams are provided.
Caption: GLP-1R Signaling Pathway with this compound Modulation.
Caption: Workflow for GPCR Cross-Reactivity Screening.
References
A Comparative Guide to the In Vivo Efficacy of (S)-V-0219 and Liraglutide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of (S)-V-0219, a novel small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), and liraglutide, an established GLP-1R agonist. The information presented is based on available preclinical data to assist researchers in understanding the therapeutic potential and mechanistic differences between these two agents.
Mechanism of Action: A Tale of Two Modulators
(S)-V-0219 and liraglutide both exert their therapeutic effects through the GLP-1 receptor, a key target in the management of type 2 diabetes and obesity.[1][2][3] However, their modes of action at the molecular level are distinct. Liraglutide is a GLP-1R agonist, meaning it directly binds to and activates the receptor to initiate downstream signaling.[4] In contrast, (S)-V-0219 is a positive allosteric modulator (PAM).[1][2][3] It binds to a different site on the GLP-1R, enhancing the receptor's response to the endogenous GLP-1 peptide. This fundamental difference in mechanism may have implications for their overall efficacy and side-effect profiles.
In Vivo Efficacy: Comparative Data
While direct head-to-head studies are not yet available, this section summarizes key in vivo findings for both compounds from separate rodent studies.
Glucose Homeostasis
Both (S)-V-0219 and liraglutide have demonstrated the ability to improve glucose tolerance in rodent models.
| Compound | Species/Model | Dose | Route | Key Findings |
| (S)-V-0219 | Wistar Rats | 0.04 and 0.2 mg/kg | Intraperitoneal (i.p.) | Improved glucose handling after a glucose challenge.[1] |
| Fatty Zucker Rats | 0.4 mg/kg | Intragastric (i.g.) | Orally active and improved glucose handling.[1] | |
| Liraglutide | KKAy Mice | 250 µg/kg/day | Subcutaneous (s.c.) | Significantly decreased fasting blood glucose and improved glucose tolerance over 6 weeks.[5] |
| Wt and hGLP-1R Mice | 0.3 mg/kg | Subcutaneous (s.c.) | Improved glucose tolerance in an intraperitoneal glucose tolerance test.[6] | |
| Juvenile Rats (HFSD-fed) | 200 µg/kg/day | Subcutaneous (s.c.) | Significantly reduced blood glucose concentration during an oral glucose tolerance test.[7] |
Food Intake and Body Weight
A key therapeutic effect of GLP-1R modulation is the reduction of food intake and subsequent impact on body weight.
| Compound | Species/Model | Dose | Route | Key Findings |
| (S)-V-0219 | Wistar Rats | 0.1, 0.5, and 5 µg/kg | Intracerebroventricular (i.c.v.) | Reduced feeding in fasted rats, with the effect lasting up to 2 hours at the highest dose.[1] |
| Liraglutide | Wistar Rats (HFD-fed) | 0.2 mg/kg | Intraperitoneal (i.p.) | Significantly decreased food intake and body weight gain over 2 weeks.[8] |
| Obese Göttingen Minipigs | 7 µg/kg/day | Subcutaneous (s.c.) | Strongly suppressed food intake and led to a 4-5% decrease in body weight over 7 weeks.[9] | |
| Obese Candy-Fed Rats | 0.2 mg/kg (twice daily) | Subcutaneous (s.c.) | Normalized body weight to the level of chow-fed control rats within one week.[10] | |
| Goto-Kakizaki (GK) Rats | 200 µg/kg (twice daily) | Subcutaneous (s.c.) | Significantly reduced caloric intake and body weight gain over 14 days.[11] |
Experimental Protocols
The following sections detail the methodologies used in the cited studies to provide context for the presented data.
(S)-V-0219 In Vivo Studies
-
Glucose Handling in Wistar Rats: 12-hour fasted male Wistar rats were administered (S)-V-0219 intraperitoneally at doses of 0.04 and 0.2 mg/kg. This was followed by an intraperitoneal injection of 2 g/kg glucose to assess glucose handling.[1]
-
Oral Efficacy in Fatty Zucker Rats: 12-hour fasted fatty Zucker rats received an intragastric administration of (S)-V-0219 at a dose of 0.4 mg/kg, followed by an intraperitoneal injection of 2 g/kg glucose.[1]
-
Feeding Behavior in Wistar Rats: 12-hour fasted male Wistar rats were given an intracerebroventricular injection of (S)-V-0219 at doses of 0.1, 0.5, and 5 µg/kg in a 5 µL volume to assess the impact on food intake.[1]
Liraglutide In Vivo Studies
-
Glucose Tolerance in KKAy Mice: Diabetic KKAy mice were treated with subcutaneous injections of liraglutide (250 µg/kg/day) for 6 weeks. An oral glucose tolerance test (OGTT) was performed in the 7th week after a 6-hour fast, with a 2 g/kg oral glucose load.[5]
-
Food Intake and Body Weight in High-Fat Diet-Induced Obese Rats: Male Wistar rats were fed a high-fat diet for 6 weeks to induce obesity. They were then treated with intraperitoneal injections of liraglutide (0.2 mg/kg) for 2 weeks, during which food intake and body weight were monitored.[8]
-
Appetite Suppression in Obese Minipigs: Obese female Göttingen minipigs received once-daily subcutaneous injections of liraglutide (7 µg/kg) for 7 weeks. Food intake was continuously monitored using an automated feeding system.[9]
Summary and Future Directions
The available preclinical data indicate that both (S)-V-0219 and liraglutide are effective in improving glucose control and reducing food intake in rodent models. A key differentiator is the oral bioavailability of (S)-V-0219, a characteristic of small-molecule drugs that offers a potential advantage over injectable peptide-based therapies like liraglutide.[1][3]
The distinct mechanisms of action—agonist versus positive allosteric modulator—warrant further investigation. PAMs like (S)-V-0219 may offer a more nuanced modulation of the GLP-1R signaling pathway, potentially leading to a different safety and tolerability profile compared to direct agonists.
To provide a more definitive comparison of the in vivo efficacy of (S)-V-0219 and liraglutide, future studies should include:
-
Direct head-to-head comparative studies in the same animal models and under identical experimental conditions.
-
Dose-response studies for both compounds to establish and compare their potency.
-
Pharmacokinetic and pharmacodynamic (PK/PD) modeling to better understand the relationship between drug exposure and therapeutic effects.
-
Long-term efficacy and safety studies to evaluate the durability of the therapeutic effects and to identify any potential adverse effects.
This guide serves as a preliminary resource based on current publicly available data. As more research on (S)-V-0219 becomes available, a more direct and comprehensive comparison with liraglutide will be possible.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Semaglutide - Wikipedia [en.wikipedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Liraglutide pharmacotherapy reduces body weight and improves glycemic control in juvenile obese / hyperglycemic male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Liraglutide, a once-daily human glucagon-like peptide-1 analog, minimizes food intake in severely obese minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of V-0219 and LSN3160440: Two Allosteric Modulators of the GLUCAGON-LIKE PEPTIDE-1 RECEPTOR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule allosteric modulators of the Glucagon-Like Peptide-1 Receptor (GLP-1R), V-0219 and LSN3160440. The information presented is based on available preclinical data. It is important to note that a direct head-to-head comparative study under identical experimental conditions has not been identified in the public domain. Therefore, the quantitative data presented are compiled from individual studies and should be interpreted with this consideration.
Executive Summary
V-0219 and LSN3160440 are both positive allosteric modulators (PAMs) of the GLP-1R, a key target in the treatment of type 2 diabetes and obesity. However, they exhibit distinct mechanisms of action. V-0219 acts as a potent PAM that enhances the signaling of the endogenous active ligand, GLP-1.[1] In contrast, LSN3160440 functions as a "molecular glue," specifically potentiating the activity of the inactive metabolite, GLP-1(9-36).[2][3] This fundamental difference in their pharmacology may have significant implications for their therapeutic application and potential side-effect profiles.
Mechanism of Action
V-0219 is an orally active, potent positive allosteric modulator of the GLP-1R.[4] It enhances the efficacy of GLP-1 in stimulating downstream signaling pathways, leading to potentiation of insulin secretion.[1]
LSN3160440 is a GLP-1R allosteric modulator that acts as a protein-protein interaction stabilizer. It binds to a site on the GLP-1R and stabilizes the binding of the inactive GLP-1 metabolite, GLP-1(9-36), effectively converting it into a full agonist.[3] This unique "molecular glue" mechanism of action distinguishes it from classical PAMs.[2] The binding site for LSN3160440 is located on the extracellular side of the transmembrane helical bundle, in a pocket formed by transmembrane helices 1 and 2 (TM1 and TM2).[5]
Signaling Pathway
The GLP-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), culminating in glucose-dependent insulin secretion. Both V-0219 and LSN3160440 modulate this canonical signaling pathway.
In Vitro Performance Data
The following tables summarize the available in vitro data for V-0219 and LSN3160440.
Table 1: V-0219 In Vitro Activity
| Assay | Cell Line | Agonist | V-0219 Concentration | Outcome | Reference |
| cAMP Production | HEK-293 | GLP-1 | 0.1 nM | 42% higher maximal potentiation than GLP-1 alone | [6] |
| Insulin Secretion | INS-1 β-cells | GLP-1 (0.2 nM) | 0.1 nM | 1.8-fold potentiation; EC50 = 0.008 nM | [1] |
Table 2: LSN3160440 In Vitro Activity
| Assay | Cell Line | Ligand | LSN3160440 Concentration | Outcome | Reference |
| cAMP Accumulation | HEK293 | GLP-1(9-36) | Various | Potentiated cAMP accumulation | [7] |
| Competitive Binding | CHO-GLP-1R | GLP-1(9-36) | Various | Increased affinity of GLP-1(9-36) for GLP-1R | [3] |
| Insulin Secretion | Mouse Islets | GLP-1(9-36) | Not specified | Increased glucose-dependent insulin secretion | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
cAMP Accumulation Assay
This assay measures the ability of the compounds to potentiate GLP-1R-mediated cAMP production.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human GLP-1R are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (V-0219 or LSN3160440).
-
Agonist Stimulation: The respective agonist (GLP-1 for V-0219, GLP-1(9-36) for LSN3160440) is added to the wells.
-
cAMP Accumulation: The plate is incubated for a specified time to allow for intracellular cAMP accumulation.
-
Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the potentiation of insulin secretion from pancreatic beta cells in a glucose-dependent manner.
Methodology:
-
Cell Culture: INS-1 rat insulinoma cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum.
-
Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low concentration of glucose (e.g., 2.8 mM).
-
Stimulation: The pre-incubation buffer is replaced with KRBH containing a high concentration of glucose (e.g., 16.7 mM), the test compound (V-0219 or LSN3160440), and the respective agonist (GLP-1 or GLP-1(9-36)).
-
Sample Collection: After a defined incubation period, the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit.
Conclusion
V-0219 and LSN3160440 represent two innovative approaches to the allosteric modulation of the GLP-1R. V-0219 is a potent, classical PAM that enhances the action of the active GLP-1 peptide.[1] LSN3160440, with its unique "molecular glue" mechanism, salvages the activity of an otherwise inactive metabolite, GLP-1(9-36).[2] The distinct pharmacological profiles of these molecules warrant further investigation to fully understand their therapeutic potential and how they might be leveraged for the treatment of metabolic diseases. Future direct comparative studies are necessary for a definitive assessment of their relative efficacy and safety.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP1R PAM virtual screen. LSN3160440 Analogs. [doctortarget.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (R)-V-0219
Disclaimer: A specific Safety Data Sheet (SDS) for (R)-V-0219 was not located. The following guidance is based on general best practices for handling solid, powdered research chemicals of unknown toxicity. Researchers must always consult their institution's safety protocols and, if available, the specific SDS for any chemical prior to handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational workflow, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to research chemicals. The following table summarizes the recommended PPE for handling this compound in a powdered form.[1][2][3][4][5][6]
| PPE Category | Recommended Equipment | Level of Protection & Rationale |
| Eye and Face Protection | Safety glasses with side shields (minimum); Chemical safety goggles; Face shield worn over safety glasses/goggles.[1][2][3][4] | Minimum: Protects against minor splashes and airborne particles.[3] Goggles: Provide a seal around the eyes for superior protection against splashes, and vapors.[2][4] Face Shield: Recommended when there is a significant risk of splashing or when handling larger quantities.[1][2] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended).[3][7][8] | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[7] Double-gloving is a prudent measure to increase protection, especially when handling potent compounds or if the outer glove becomes contaminated.[2] Gloves should be changed immediately if contaminated.[8] |
| Body Protection | Laboratory coat. | A lab coat protects skin and personal clothing from contamination.[1][2] It should be kept fastened to provide continuous coverage. |
| Respiratory Protection | N95 respirator or higher, used within a chemical fume hood or other ventilated enclosure.[2] | Crucial for powders: Handling powdered substances can generate airborne particles that may be inhaled.[9][10] An N95 respirator provides a minimum level of protection against these particulates. All work with powdered this compound should be conducted in a certified chemical fume hood or a similar containment device to minimize inhalation exposure.[5][9][10] |
Operational Workflow: From Receipt to Disposal
A structured workflow is critical for the safe handling of research chemicals. The following diagram outlines the key steps for managing this compound within a laboratory setting.
References
- 1. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com [westlab.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Powder Handling - AirClean Systems [aircleansystems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
